1,3-Dibromo-2-methylpropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXHVWYXQYMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182419 | |
| Record name | 1,3-Dibromoisobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-04-1 | |
| Record name | 1,3-Dibromoisobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromoisobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-2-methylpropane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dibromo-2-methylpropane, a valuable building block in organic synthesis. The document details its chemical and physical properties, outlines a robust synthesis protocol, and presents its spectroscopic data. This guide is intended to be a practical resource for chemists and researchers in academia and industry, particularly those involved in the synthesis of novel organic molecules and active pharmaceutical ingredients.
Chemical and Physical Properties
This compound is a halogenated hydrocarbon that serves as a versatile intermediate in a variety of chemical transformations. Its bifunctional nature, possessing two primary bromide leaving groups, allows for its participation in nucleophilic substitution and coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This makes it a useful reagent for constructing three-carbon bridges in more complex molecular architectures.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Br₂ | [1] |
| Molecular Weight | 215.91 g/mol | [1] |
| CAS Number | 28148-04-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 177.5 °C at 760 mmHg | [1] |
| Melting Point | -25.98 °C | [1] |
| Density | 1.779 g/cm³ | [1] |
| Flash Point | 49 °C | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the bromination of its corresponding diol, 2-methyl-1,3-propanediol (B1210203). This can be achieved using various brominating agents. A well-established procedure involves the use of hydrobromic acid, often generated in situ from an alkali metal bromide and a strong acid like sulfuric acid.
The overall reaction is as follows:
HOCH₂CH(CH₃)CH₂OH + 2 HBr → BrCH₂CH(CH₃)CH₂Br + 2 H₂O
Experimental Protocol
The following protocol is adapted from a standard procedure for the synthesis of 1,3-dibromopropane (B121459) and is expected to provide good yields for the target molecule.
Materials:
-
2-methyl-1,3-propanediol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (98%)
-
Water (deionized)
-
Sodium carbonate (Na₂CO₃), 10% aqueous solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (for extraction, optional)
Equipment:
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methyl-1,3-propanediol and sodium bromide. Add water to the flask to dissolve the sodium bromide. The flask should be equipped with a reflux condenser and placed in a heating mantle.
-
Acid Addition: Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid to the mixture. The addition should be done cautiously as the reaction is exothermic.
-
Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux. Continue refluxing for several hours to ensure the reaction goes to completion.
-
Work-up: After the reflux period, allow the mixture to cool to room temperature. The product, being denser than water, will form a lower organic layer. Transfer the entire mixture to a separatory funnel.
-
Separation and Washing: Separate the lower organic layer. Wash the organic layer sequentially with water, a 10% sodium carbonate solution (to neutralize any remaining acid), and finally with water again.
-
Drying: Dry the crude this compound over an anhydrous drying agent such as calcium chloride or magnesium sulfate.
-
Purification: Purify the dried product by distillation to obtain the final, pure this compound.
Synthesis Workflow Diagram
The logical flow of the synthesis and purification process is illustrated in the diagram below.
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound. The expected Nuclear Magnetic Resonance (NMR) data is presented below.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of similar structures and standard chemical shift ranges.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~1.1 | Doublet | -CH₃ |
| ~2.2 | Multiplet | -CH(CH₃)- | |
| ~3.5 | Doublet of doublets | -CH₂Br | |
| ¹³C NMR | ~18 | - | -CH₃ |
| ~38 | - | -CH(CH₃)- | |
| ~40 | - | -CH₂Br |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Organic Synthesis
This compound is a valuable reagent for the introduction of a 2-methylpropane-1,3-diyl moiety into organic molecules. Its primary applications include:
-
Cyclization Reactions: It can be used to form cyclic compounds, particularly five- and six-membered rings, by reacting with difunctional nucleophiles.
-
Coupling Reactions: It can participate in various coupling reactions to form more complex structures.
-
Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds containing a three-carbon backbone.
This technical guide provides essential information for the synthesis and handling of this compound. The provided data and protocols are intended to facilitate its use in research and development settings.
References
An In-depth Technical Guide to 1,3-Dibromo-2-methylpropane (CAS: 28148-04-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2-methylpropane, identified by the CAS number 28148-04-1, is a halogenated hydrocarbon that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing two primary bromine atoms, makes it a versatile reagent for the construction of various carbocyclic and heterocyclic frameworks. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility for researchers in the fields of medicinal chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 28148-04-1 | [3][4] |
| Molecular Formula | C₄H₈Br₂ | [4] |
| Molecular Weight | 215.91 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1,3-Dibromoisobutane, 2-Methyl-1,3-dibromopropane | [2][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 177.5 °C at 760 mmHg | [3][4] |
| Melting Point | -25.98 °C | [3] |
| Density | 1.779 g/cm³ | [4] |
| Flash Point | 49 °C | [3] |
| Refractive Index | 1.505 | [4] |
| Storage Temperature | Room temperature | [3] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. The expected spectroscopic characteristics are summarized in Table 2.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Three distinct signals are expected: a doublet for the six equivalent methyl protons (CH₃), a multiplet for the single methine proton (CH), and a doublet for the four equivalent methylene (B1212753) protons (CH₂Br). The integration ratio would be 6:1:4. |
| ¹³C NMR | Three signals are anticipated, corresponding to the methyl, methine, and methylene carbons. |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for the alkyl group are expected. A strong absorption band corresponding to the C-Br stretching vibration should be present in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br). |
Synthesis
Experimental Protocol: Synthesis of this compound from 2-Methyl-1,3-propanediol (B1210203) (Representative Method)
Disclaimer: This is a generalized protocol and may require optimization. Appropriate safety precautions must be taken when working with corrosive and hazardous reagents.
Materials:
-
2-Methyl-1,3-propanediol
-
Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure using PBr₃:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-propanediol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.7 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Procedure using HBr:
-
Place 2-methyl-1,3-propanediol and concentrated hydrobromic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Synthesis Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 28148-04-1 [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2-methylpropane, a halogenated hydrocarbon, serves as a valuable building block in organic synthesis. Its bifunctional nature, owing to the two bromine atoms, allows for its participation in a variety of chemical reactions, including nucleophilic substitutions and eliminations. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in designing reaction conditions, purification protocols, and ensuring safe handling. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental methodologies for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different chemical environments and for its application in synthesis.
| Property | Value |
| Molecular Formula | C4H8Br2 |
| Molecular Weight | 215.91 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 175 - 177.5 °C at 760 mmHg[1][2] |
| Melting Point | Not available |
| Density | 1.779 g/cm³ |
| Refractive Index | 1.505 |
| Flash Point | 48.8 °C[1] |
| Vapor Pressure | 1.4 mmHg at 25°C[1] |
| Solubility | Soluble in organic solvents; limited solubility in water.[3] |
Experimental Protocols
The determination of the physical properties of this compound relies on established experimental techniques. Below are detailed methodologies for measuring its key characteristics.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a common and effective method is the Thiele tube method, which is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level above the side arm.
-
The thermometer and test tube assembly is immersed in the mineral oil in the Thiele tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Density, the mass per unit volume of a substance, can be accurately measured using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance
-
Thermostat bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.
-
The pycnometer is then filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is placed in a thermostat bath at a constant temperature until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried on the outside, and its mass is determined.
-
The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the prism using a dropper.
-
The prism is closed, and the sample is allowed to come to the desired temperature, which is typically maintained by a circulating water bath.
-
The light source is adjusted, and the eyepiece is focused until the borderline between the light and dark fields is sharp.
-
The borderline is adjusted to the center of the crosshairs, and the refractive index is read from the scale.
Determination of Solubility
A qualitative assessment of solubility can be performed by observing the miscibility of this compound with various solvents.
Apparatus:
-
Test tubes
-
Graduated pipettes
-
Vortex mixer (optional)
Procedure:
-
A known volume (e.g., 1 mL) of this compound is placed in a series of test tubes.
-
A known volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, diethyl ether, acetone, toluene) is added to each test tube.
-
The test tubes are agitated (e.g., by shaking or using a vortex mixer) to ensure thorough mixing.
-
The mixtures are allowed to stand and are then observed for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble/sparingly soluble).
Logical Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Experimental workflow for determining physical properties.
References
1,3-Dibromo-2-methylpropane molecular weight and formula
This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,3-Dibromo-2-methylpropane, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a halogenated hydrocarbon utilized in various organic synthesis applications. A summary of its key quantitative data is presented below.
| Property | Value | Citations |
| Molecular Formula | C4H8Br2 | [1][2][3][4][5][6][7] |
| Molecular Weight | 215.91 g/mol | [2][6] |
| Alternate Molecular Weight | 215.9143 g/mol | [1][3] |
| Alternate Molecular Weight | 215.92 g/mol | [4][5][7] |
| Density | 1.779 g/cm³ | [3] |
| Boiling Point | 177.5°C at 760 mmHg | [3] |
| Alternate Boiling Point | 175 °C | [4] |
| Flash Point | 48.8°C | [3] |
| Refractive Index | 1.505 | [3] |
| Vapor Pressure | 1.4 mmHg at 25°C | [3] |
| CAS Number | 28148-04-1 | [1][2][3] |
Hypothetical Experimental Protocol: Synthesis of this compound
This section details a representative method for the synthesis of this compound from 2-methyl-1,3-propanediol (B1210203).
Objective: To synthesize this compound via a nucleophilic substitution reaction.
Materials:
-
2-methyl-1,3-propanediol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-propanediol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide to the solution via the dropping funnel with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and slowly pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualized Workflows and Relationships
To further elucidate the concepts, the following diagrams illustrate the logical relationship of the compound's structure to its reactivity and a general experimental workflow for its analysis.
References
- 1. CAS 28148-04-1: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 28148-04-1 [chemnet.com]
- 4. This compound [stenutz.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1,3-dibromo-2-methyl-propane | 28148-04-1 [chemicalbook.com]
- 7. This compound [oakwoodchemical.com]
Spectroscopic Profile of 1,3-Dibromo-2-methylpropane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dibromo-2-methylpropane (CAS No: 28148-04-1), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Spectroscopic Correlation
The structure of this compound contains distinct chemical environments for its protons and carbons, which are elucidated by the spectroscopic techniques detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra reveal three distinct sets of proton signals and three unique carbon environments, consistent with its molecular structure.[1]
¹H NMR Data
The proton NMR spectrum shows three signals with an integration ratio of 2:1:6, corresponding to the CH₂ groups, the CH group, and the two equivalent CH₃ groups, respectively.[1]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| (a) | ~3.55 | Doublet | ~5.0 | 2H | Br-CH₂ - |
| (b) | ~2.25 | Multiplet | - | 1H | -CH - |
| (c) | ~1.10 | Doublet | ~6.8 | 6H | -CH₃ |
Note: Specific ppm and J values may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Data
The carbon-13 NMR spectrum of this compound displays three distinct resonance signals, confirming the presence of three unique carbon environments in the molecule.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~43.0 | C H₂-Br |
| ~38.0 | C H(CH₃)₂ |
| ~20.0 | -C H₃ |
Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The key absorptions for this compound are associated with C-H and C-Br bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2975 - 2845 | C-H Stretching | Alkyl (CH, CH₂, CH₃) |
| 1470 - 1365 | C-H Bending/Deformation | Alkyl (CH, CH₂, CH₃) |
| ~750 - 500 | C-Br Stretching | Alkyl Halide |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum of this compound exhibits a characteristic isotopic pattern.[3][4]
Molecular Ion Peak
The molecular ion region will show a distinctive cluster of peaks at m/z 214, 216, and 218, corresponding to [C₄H₈⁷⁹Br₂]⁺, [C₄H₈⁷⁹Br⁸¹Br]⁺, and [C₄H₈⁸¹Br₂]⁺, respectively. The relative intensity of these peaks will be in an approximate 1:2:1 ratio.[5]
Key Fragment Ions
Electron ionization (EI) leads to predictable fragmentation pathways. The most abundant fragment ions are typically formed through the loss of a bromine radical or hydrogen bromide.
| m/z (Isotopic Pair) | Ion Formula | Likely Fragmentation Pathway |
| 135 / 137 | [C₄H₈Br]⁺ | Loss of a Br• radical from the molecular ion |
| 57 | [C₄H₉]⁺ | Loss of two Br• radicals (less likely) or loss of Br• followed by HBr |
| 55 | [C₄H₇]⁺ | Loss of H₂ from the m/z 57 fragment |
| 41 | [C₃H₅]⁺ | Further fragmentation of the hydrocarbon backbone |
The fragmentation process is initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds, primarily the C-Br bond.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-25 mg of this compound.[6]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The solvent should contain an internal standard, typically Tetramethylsilane (TMS).
-
Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Data Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. The instrument's magnetic field should be shimmed to ensure homogeneity.
IR Spectroscopy Protocol (Thin Liquid Film)
-
Sample Preparation : As this compound is a liquid at room temperature, the thin film method is suitable.[7]
-
Cell Assembly : Place one or two drops of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film sandwiched between the plates.[8]
-
Data Acquisition : Place the assembled plates in the spectrometer's sample holder. Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates should be acquired first and subtracted from the sample spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
-
Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺˙).[9]
-
Fragmentation : The molecular ions, having excess energy, undergo fragmentation to produce smaller, stable, positively charged ions.
-
Mass Analysis : The various positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
References
- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. This compound | 28148-04-1 [sigmaaldrich.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
1,3-Dibromo-2-methylpropane chemical structure and isomers
An In-depth Technical Guide to 1,3-Dibromo-2-methylpropane: Structure, Properties, and Isomeric Landscape
Introduction
This compound is a halogenated aliphatic compound belonging to the family of dibromoalkanes. With the molecular formula C₄H₈Br₂, this compound and its isomers are of interest to researchers and synthetic chemists for their potential use as building blocks in organic synthesis, particularly in the formation of cyclic structures and as intermediates in the development of novel chemical entities. The presence of two bromine atoms offers multiple reaction sites for nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the chemical structure of this compound, its constitutional isomers, their physicochemical properties, and relevant experimental data.
Chemical Structure and Isomerism
The molecular formula C₄H₈Br₂ gives rise to nine constitutional (structural) isomers. These isomers differ in the connectivity of the carbon skeleton (butane vs. isobutane) and the position of the two bromine atoms. This compound is a branched-chain isomer. The complete set of constitutional isomers for C₄H₈Br₂ is illustrated below.[1][2][3]
Figure 1. Chemical structure of this compound and its 8 constitutional isomers.
Physicochemical Properties
The quantitative physical and chemical properties of this compound and several of its isomers are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents and environments.
| Property | This compound | 1,2-Dibromobutane | 1,3-Dibromobutane | 2,3-Dibromobutane |
| CAS Number | 28148-04-1 | 533-98-2[4] | 107-80-2[5] | 5408-86-6[6] |
| Molecular Weight ( g/mol ) | 215.91 | 215.91[4] | 215.91[5] | 215.91[6] |
| Density (g/cm³) | 1.779 | Not Available | 1.667[7] | Not Available |
| Boiling Point (°C) | 177.5 | Not Available | 167.0[7] | Not Available |
| Melting Point (°C) | -25.98 | Not Available | -34.5[7] | Not Available |
| Flash Point (°C) | 48.8 | Not Available | Not Available | Not Available |
| Refractive Index | 1.505 | Not Available | Not Available | Not Available |
| Vapor Pressure (mmHg) | 1.4 @ 25°C | 3.1[4] | Not Available | Not Available |
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound was not prominently available, protocols for structurally similar compounds, such as 1,3-Dibromo-2,2-dimethoxypropane (B40201), provide a reliable template for its synthesis. The general strategy involves the bromination of a suitable precursor.
Illustrative Synthesis: Bromination of an Acetone (B3395972) Ketal
This protocol is adapted from the synthesis of 1,3-dibromo-2,2-dimethoxypropane and illustrates a common method for producing dibromoalkanes.[8][9][10]
Objective: To synthesize a 1,3-dibromo-dialkylpropane derivative.
Reaction Scheme:
Figure 2. Synthetic workflow for a 1,3-dibromo-2,2-dialkoxypropane.
Materials:
-
Acetone (1.0 equivalent)
-
Methanol (in excess, serves as reactant and solvent)
-
Bromine (Br₂) (approx. 4.0 equivalents)
-
Reaction vessel (e.g., 10L reactor for scale) equipped with stirring and cooling
-
Dropping funnel
Procedure:
-
Charge the reaction vessel with acetone and methanol and stir the mixture until uniform.[10]
-
Cool the reactor to a temperature not exceeding 20-25°C using an ice bath.[8][9]
-
Slowly add an initial portion of bromine (approx. 1.5 equivalents) dropwise into the reaction mixture. The reaction is monitored until the initial reddish-brown color of the bromine fades, indicating its consumption.[9]
-
Continue the dropwise addition of the remaining bromine (approx. 2.5 equivalents), carefully maintaining the reaction temperature below 25°C. The solution will typically maintain a light reddish-brown color during this phase.[8][9]
-
After the complete addition of bromine, allow the mixture to stir at room temperature for an extended period (e.g., 24-40 hours) to ensure the reaction goes to completion. During this time, a white solid product is expected to precipitate.[8][9]
-
Isolate the solid product by suction filtration.[8]
-
Wash the filter cake with cold methanol to remove unreacted starting materials and soluble byproducts.[8][9]
-
Dry the resulting white crystalline product under vacuum to obtain the purified 1,3-dibromo-2,2-dimethoxypropane. Purity can be assessed by gas chromatography.[8]
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for the structural elucidation of this compound and its isomers.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals due to the molecule's symmetry:
-
A doublet for the six equivalent protons of the two methyl (-CH₃) groups, split by the single adjacent methine proton.
-
A multiplet (specifically a nonet) for the single methine (-CH) proton, split by the six methyl protons and the two methylene (B1212753) protons.
-
A doublet for the four equivalent protons of the two bromomethyl (-CH₂Br) groups, split by the single adjacent methine proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three signals are anticipated:
-
One signal for the two equivalent methyl carbons (-CH₃).
-
One signal for the central methine carbon (-CH).
-
One signal for the two equivalent bromomethyl carbons (-CH₂Br).
Conclusion
This compound represents one of nine constitutional isomers of C₄H₈Br₂. Its branched structure and the presence of two primary bromide atoms make it a potentially valuable, bifunctional building block for organic synthesis. This guide has provided a detailed overview of its structure, the landscape of its isomers, and a compilation of its key physicochemical properties. The illustrative synthetic protocol and predictive spectroscopic analysis serve as a foundation for researchers and professionals working with this and related halogenated compounds. Further experimental investigation into the specific reactivity and spectroscopic characterization of each isomer will continue to enhance their utility in drug development and materials science.
References
- 1. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 2. What are the names of the isomers for C4H8Br2? | Filo [askfilo.com]
- 3. What are the names of the isomers for C4H8Br2 class 11 chemistry CBSE [vedantu.com]
- 4. 1,2-Dibromobutane | C4H8Br2 | CID 10792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dibromobutane | C4H8Br2 | CID 7889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Solved Which of the following c4h8br12 isomers fo the | Chegg.com [chegg.com]
- 12. 1,2-DIBROMO-2-METHYLPROPANE(594-34-3) 1H NMR [m.chemicalbook.com]
- 13. 1,2-DIBROMO-2-METHYLPROPANE | C4H8Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-methylpropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-2-methylpropane. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility based on solute-solvent interaction principles and provides a detailed experimental protocol for the precise determination of its solubility in various organic solvents.
Core Concepts: Solubility of Haloalkanes
This compound is a halogenated hydrocarbon. Its solubility is primarily governed by the "like dissolves like" principle, which states that substances with similar molecular structures and intermolecular forces tend to be soluble in one another. The key structural features of this compound influencing its solubility are its branched alkyl backbone and the two polar carbon-bromine (C-Br) bonds.
The molecule possesses a significant nonpolar character due to the methyl group and the propane (B168953) chain. This suggests good solubility in nonpolar and weakly polar organic solvents. The C-Br bonds introduce dipoles, which may allow for some interaction with polar solvents. However, the molecule lacks the ability to form strong hydrogen bonds, which will limit its solubility in protic solvents like water and alcohols. Generally, haloalkanes are soluble in a wide range of organic solvents.[1][2][3]
Expected Solubility Profile
Based on the structural analysis and general principles of solubility, the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is necessary for quantitative data.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane | High | Strong van der Waals interactions between the nonpolar alkyl chain of the solute and the solvent. |
| Toluene | High | Favorable dispersion forces between the solute and the aromatic solvent. | |
| Carbon Tetrachloride | High | Similar nonpolar characteristics and dispersion forces. | |
| Polar Aprotic | Acetone | Moderate to High | The dipole of the C-Br bonds can interact with the dipole of the carbonyl group in acetone. |
| Dichloromethane | High | Both are halogenated hydrocarbons, leading to favorable dipole-dipole interactions and dispersion forces. | |
| Tetrahydrofuran (THF) | High | The ether oxygen in THF can act as a hydrogen bond acceptor for weak interactions, and the overall nonpolar character of the ring is compatible with the solute. | |
| Polar Protic | Ethanol (B145695) | Low to Moderate | The nonpolar part of ethanol can interact with the solute, but the strong hydrogen bonding network of ethanol may be disrupted without significant energy gain. |
| Methanol (B129727) | Low | Similar to ethanol, but the smaller nonpolar part of methanol makes it less favorable for dissolving the larger solute molecule. | |
| Water | Very Low/Insoluble | The strong hydrogen bonding network of water is difficult to disrupt for a molecule that cannot participate in hydrogen bonding.[4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[5][6] This method is considered a reliable way to determine the equilibrium solubility of a compound in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or other suitable analytical instrument (e.g., HPLC)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.
-
If necessary, centrifuge the vials at the experimental temperature to facilitate the separation of the undissolved solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered saturated solution.
-
Dilute the sample with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility in grams of solute per 100 mL of solvent or in moles per liter (molarity).
-
Experimental Workflow Diagram
References
- 1. 1,3-Dibromo-2-methyl-propane 95% | CAS: 28148-04-1 | AChemBlock [achemblock.com]
- 2. 1,3-dibromo-2-methyl-propane | 28148-04-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 1,3-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dibromo-2-methylpropane (CAS No: 28148-04-1). An understanding of the chemical stability of this reagent is critical for its effective use in research and synthesis, ensuring the integrity of experimental outcomes and the safety of laboratory personnel. This document outlines the key factors affecting its stability, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability and Storage Data
Proper storage is paramount to maintaining the quality and extending the shelf-life of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and information for structurally related alkyl halides.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool, dry, well-ventilated area. Options include room temperature[1][2], refrigeration at 2-8°C for short-term storage[3], or freezing at -20°C for long-term storage. | Lower temperatures slow the rate of all potential chemical degradation pathways. |
| Light Sensitivity | Store in the dark, preferably in amber glass containers. | Alkyl bromides can be susceptible to photodegradation via free-radical mechanisms initiated by UV light[4]. |
| Air and Moisture | Store in a tightly sealed container[5][6]. For extended storage or high-purity applications, storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended. | Moisture can act as a nucleophile, leading to slow hydrolysis[4]. Sealing the container prevents the ingress of atmospheric moisture. |
| Incompatible Materials | Store separately from strong bases and strong oxidizing agents[4][6]. | Strong bases can promote elimination or substitution reactions, while strong oxidizing agents can lead to oxidative degradation. |
| Physical Form | Liquid[1]. | N/A |
| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr)[7]. | High temperatures can cause the breakdown of the molecule. |
Potential Degradation Pathways
This compound, as a primary alkyl halide, is susceptible to several degradation pathways. Understanding these is crucial for predicting its stability under various experimental and storage conditions.
Hydrolytic Degradation
In the presence of water or other nucleophiles, this compound can undergo hydrolytic degradation. As a primary alkyl bromide, this reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (e.g., water or hydroxide (B78521) ions). The reaction is generally slower with water as the nucleophile and faster with stronger nucleophiles like hydroxide.
The proposed hydrolytic degradation pathway involves the sequential substitution of the two bromide atoms.
Caption: Proposed hydrolytic degradation pathway of this compound via a sequential SN2 mechanism.
Photodegradation
Exposure to ultraviolet (UV) light can initiate the photodegradation of this compound. This process typically occurs through the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. This cleavage generates a bromine radical and an alkyl radical, which can then propagate a free-radical chain reaction, leading to a variety of degradation products through processes like reductive debromination.
Caption: Simplified photochemical degradation pathway initiated by UV light.
Thermal Degradation
At elevated temperatures, this compound can undergo thermal decomposition. Similar to photodegradation, the initial and most likely step is the homolytic cleavage of the C-Br bond to form radical intermediates. These highly reactive species can then undergo a variety of subsequent reactions, including elimination to form alkenes, and ultimately, fragmentation to smaller molecules.
Experimental Protocols
To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be conducted.
Forced Degradation Study Protocol
A forced degradation study is designed to accelerate the degradation of a substance to identify likely degradation products and pathways, and to develop a stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (see protocol below).
Stability-Indicating Analytical Method Protocol (GC-MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for the analysis of volatile compounds like this compound and its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CFinal Hold: 5 min at 250°C |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35-350 |
Data Analysis:
-
Quantification: Determine the purity of this compound by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Identification of Degradants: Identify potential degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns. The characteristic isotopic pattern of bromine (M+ and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the forced degradation and stability studies.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradants | Peak Area of Major Degradant (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH (RT) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| Thermal (60°C) | 0 | ||||
| 24 | |||||
| 48 | |||||
| Photostability | 0 | ||||
| 24 | |||||
| 48 |
Table 2: Long-Term Stability Data (Example Conditions)
| Storage Condition | Time (months) | Assay (%) | Appearance | Degradants (%) |
| 2-8°C | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| Room Temperature | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 |
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its chemical integrity. It is susceptible to degradation by hydrolysis, light, and heat. The principal degradation pathways are likely to be nucleophilic substitution (SN2) and free-radical reactions. For applications in research and drug development where purity is critical, it is imperative to adhere to the recommended storage conditions and to perform stability testing, such as the forced degradation studies outlined in this guide, to ensure the quality and reliability of this important chemical.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. acdlabs.com [acdlabs.com]
- 3. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. Khan Academy [khanacademy.org]
Navigating the Safe Handling of 1,3-Dibromo-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 1,3-Dibromo-2-methylpropane (CAS No. 28148-04-1). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the behavior of the chemical under various laboratory conditions.
| Property | Value |
| CAS Number | 28148-04-1 |
| Molecular Formula | C4H8Br2 |
| Molecular Weight | 215.91 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 175 - 177.5 °C at 760 mmHg[2] |
| Melting Point | -25.98 °C |
| Flash Point | 49 °C |
| Purity | 97% |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated precautionary statements.
| Hazard Class | Code | Statement |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Skin irritation | H315 | Causes skin irritation |
| Eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Section 3: Experimental Protocols - Safe Handling in a Laboratory Setting
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following is a generalized experimental protocol for its safe handling.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[3]
-
Body Protection: A flame-retardant laboratory coat or impervious clothing.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[3]
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[3] Avoid inhalation of vapor or mist.[5] Use non-sparking tools to prevent ignition.[3] Ground all equipment to prevent static discharge.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames. The recommended storage temperature is room temperature.
Section 4: Emergency Procedures
First Aid Measures
A summary of first aid measures in case of exposure is provided in the table below.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Spill Response
In the event of a spill, the following workflow should be initiated.
Caption: Workflow for handling a chemical spill of this compound.
Section 5: General Laboratory Handling Workflow
The following diagram outlines the logical steps for the safe handling of this compound during a typical laboratory procedure.
Caption: General laboratory handling workflow for this compound.
References
hazards and toxicity of 1,3-Dibromo-2-methylpropane
An In-depth Technical Guide on the Hazards and Toxicity of 1,3-Dibromo-2-methylpropane
Introduction
This compound is a halogenated aliphatic hydrocarbon. Its structure, featuring two bromine atoms and a methyl group on a propane (B168953) backbone, makes it a subject of interest in organic synthesis and as a potential intermediate in various chemical manufacturing processes. Due to its structure, which is related to other brominated propanes with known toxicities, a thorough understanding of its hazard profile is essential for ensuring safety in research and development settings. This guide provides a comprehensive overview of the known hazards, toxicity classifications, and relevant experimental protocols pertinent to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential for exposure and its behavior in various experimental and environmental conditions.
| Property | Value |
| CAS Number | 28148-04-1 |
| Molecular Formula | C₄H₈Br₂ |
| Molecular Weight | 215.91 g/mol |
| Physical Form | Liquid |
| Boiling Point | 177.5°C at 760 mmHg |
| Melting Point | -25.98°C |
| IUPAC Name | This compound |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following sections and tables detail its toxicological profile based on Globally Harmonized System (GHS) of Classification and Labelling of Chemicals criteria.[1]
Molecular Structure
GHS Hazard Summary
The compound is classified with the signal word "Warning" and is associated with multiple hazard statements.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: While specific quantitative LD50/LC50 values are not available, Category 4 classification implies certain ranges as defined by GHS. For oral toxicity in rats, this corresponds to an LD50 between 300 and 2000 mg/kg. For dermal toxicity, it is between 1000 and 2000 mg/kg. For inhalation toxicity (vapors), it is between 10 and 20 mg/L/4h.
Toxicological Profile
Based on its classification, exposure to this compound can lead to several adverse health effects.
Acute Toxicity
The substance is classified as harmful through oral, dermal, and inhalation routes of exposure.[1] Symptoms following acute exposure may include irritation of the gastrointestinal or respiratory tract, depending on the route of entry.
Skin and Eye Irritation
As a Category 2 irritant, this compound is expected to cause reversible inflammatory effects on the skin, such as erythema (redness) and edema (swelling).[1] For eyes, it is classified as causing serious irritation, which implies significant, but reversible, damage.[1]
Respiratory Irritation
The classification for specific target organ toxicity (single exposure) indicates that inhalation may cause irritation to the respiratory system.[3]
Genotoxicity and Carcinogenicity
There is no specific data available in the searched resources regarding the genotoxicity or carcinogenicity of this compound. However, studies on structurally similar compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP), have shown genotoxic and carcinogenic properties.[4] Another related compound, 1,2,3-tribromo-2-methylpropane (B1200648), also exhibited some genotoxic activity.[4] Given these findings in analogous structures, a cautious approach regarding the potential genotoxicity of this compound is warranted pending specific experimental data.
Experimental Protocols
While specific study results for this compound are not publicly available, the hazard classifications are determined using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of the likely methodologies used to establish the known hazard classifications.
Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)
This method is used to assess the acute oral toxicity of a substance.
-
Principle: The test involves administering the substance to a group of animals (typically rats) in a stepwise procedure using defined doses. The objective is to identify a dose that causes clear signs of toxicity but no mortality, which allows for classification into a GHS category.
-
Methodology:
-
Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Dosing: The substance is administered orally by gavage. An aqueous solution is preferred, but solutions in oil (e.g., corn oil) may be used if necessary.
-
Procedure: A sighting study is first performed with a single animal to determine the appropriate starting dose. Subsequently, a main study is conducted with a small group of animals (e.g., 5) at the selected starting dose (e.g., 300 mg/kg for expected Category 4).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Outcome: The results determine the GHS classification based on the observed toxicity and mortality at specific dose levels.
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Principle: The substance is applied to the skin of an animal (typically an albino rabbit) for a fixed period, and the degree of skin reaction is assessed.
-
Methodology:
-
Preparation: The fur is clipped from a small area (approx. 6 cm²) on the back of the animal 24 hours before the test.
-
Application: A dose of 0.5 mL (for liquids) of the test substance is applied to the prepared skin area under a porous gauze patch.
-
Exposure: The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored using a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.
-
Outcome: The mean scores for erythema and edema are used to classify the substance according to GHS criteria for skin irritation.
-
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This protocol is designed to determine the potential of a substance to produce irritation or corrosion when applied to the eye.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (albino rabbit), with the untreated eye serving as a control. The degree of ocular reaction is then evaluated.
-
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Application: A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea (opacity), iris, and conjunctivae (redness, swelling, discharge) are scored according to a standardized scale.
-
Pain Management: Modern guidelines emphasize the use of topical anesthetics and systemic analgesics to minimize animal pain and distress.
-
Outcome: The scores and the reversibility of the observed lesions determine the classification. A substance causing effects that are fully reversible within 21 days is classified as an irritant (Category 2).
-
Conclusion
This compound is a hazardous chemical that poses risks of acute toxicity through oral, dermal, and inhalation exposure. It is a confirmed skin and serious eye irritant and may cause respiratory irritation. While specific quantitative toxicological data are not publicly available, its GHS classifications provide a clear framework for risk assessment and the implementation of appropriate safety measures. Professionals handling this substance should adhere to strict safety protocols, including the use of personal protective equipment (gloves, eye protection, respiratory protection) and ensuring work is conducted in a well-ventilated area to minimize exposure and mitigate risks. Further testing would be required to elucidate its potential for genotoxicity, carcinogenicity, and reproductive toxicity.
References
- 1. 1,3-Dibromoisobutane | C4H8Br2 | CID 141399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 28148-04-1 [sigmaaldrich.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. The genetic toxicity of 1,2-dibromo-3-chloropropane, 1,2-dibromo-3-chloro-2-methylpropane, and 1,2,3-tribromo-2-methylpropane - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Four-Membered Heterocycles Using 1,3-Dibromo-2-methylpropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-substituted four-membered heterocycles—azetidines, oxetanes, and thietanes—utilizing 1,3-dibromo-2-methylpropane as a key starting material. These heterocycles are valuable building blocks in medicinal chemistry and drug development due to their unique conformational properties and ability to introduce desirable physicochemical characteristics to drug candidates.
Synthesis of 1-Substituted-3-methylazetidines
The synthesis of 1-substituted-3-methylazetidines can be readily achieved through the direct dialkylation of a primary amine with this compound. This method involves a one-pot reaction that proceeds via an initial N-alkylation followed by an intramolecular cyclization. The use of a bulky protecting group on the primary amine, such as a benzyl (B1604629) or diphenylmethyl group, is often advantageous to favor the formation of the desired mono-substituted azetidine (B1206935) and to facilitate purification. The protecting group can be subsequently removed under standard hydrogenolysis conditions.
A known process for preparing azetidines involves reacting a primary arylmethylamine with a propane (B168953) derivative containing leaving groups in the one and three positions in a hot organic solvent with a non-nucleophilic base.[1]
Experimental Protocol: Synthesis of 1-Benzyl-3-methylazetidine (B11920687)
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (B48309) (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Acetonitrile (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of benzylamine (1.1 eq.) in acetonitrile, add potassium carbonate (3.0 eq.).
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-benzyl-3-methylazetidine.
Quantitative Data
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1-Benzyl-3-methylazetidine | This compound, Benzylamine | K₂CO₃ | Acetonitrile | 12-24 h | 60-70 °C | 60-75% (Estimated) |
Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Deprotection of 1-Benzyl-3-methylazetidine
The benzyl protecting group can be removed by catalytic hydrogenolysis to yield the parent 3-methylazetidine.
Procedure:
-
Dissolve 1-benzyl-3-methylazetidine in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-methylazetidine.
Synthesis of 3-Methyloxetane (B1582186)
The synthesis of 3-methyloxetane from this compound is typically achieved in a two-step process. First, the dibromide is converted to the corresponding diol, 2-methyl-1,3-propanediol (B1210203). Subsequently, the diol undergoes an intramolecular cyclization, often via activation of the hydroxyl groups (e.g., by conversion to tosylates), to form the oxetane (B1205548) ring.
Step 1: Synthesis of 2-Methyl-1,3-propanediol
Materials:
-
This compound (1.0 eq.)
-
Sodium hydroxide (B78521) (NaOH) (2.2 eq.)
-
Water/Dioxane (solvent mixture)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of water and dioxane.
-
Add a solution of sodium hydroxide (2.2 eq.) in water dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-1,3-propanediol.
Step 2: Synthesis of 3-Methyloxetane from 2-Methyl-1,3-propanediol
A common method for the cyclization of 1,3-diols to oxetanes involves the formation of a cyclic carbonate intermediate followed by its decomposition.[2] Alternatively, conversion to a di-tosylate followed by treatment with a base can also yield the oxetane.
Protocol via Tosylation:
Materials:
-
2-Methyl-1,3-propanediol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (2.1 eq.)
-
Pyridine (B92270) (solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium hydride (NaH) (1.2 eq.)
-
Tetrahydrofuran (THF) (solvent)
Procedure:
-
Dissolve 2-methyl-1,3-propanediol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (2.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours and then allow it to warm to room temperature overnight.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-tosylate.
-
Dissolve the crude di-tosylate in anhydrous THF and add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully by distillation to obtain 3-methyloxetane.[3]
Quantitative Data
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 2-Methyl-1,3-propanediol | This compound | NaOH | Water/Dioxane | 4-6 h | Reflux | 70-85% (Estimated) |
| 3-Methyloxetane | 2-Methyl-1,3-propanediol | TsCl, Pyridine; then NaH | Pyridine, THF | 12-18 h (tosylation), 2-4 h (cyclization) | 0 °C to RT | 50-65% (Overall, Estimated) |
Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Synthesis of 3-Methylthietane (B13819013)
The synthesis of 3-methylthietane can be accomplished by the direct reaction of this compound with a sulfide (B99878) source, such as sodium sulfide. This reaction is a classic example of a Williamson ether synthesis analogue for sulfur heterocycles.
Experimental Protocol: Synthesis of 3-Methylthietane
Materials:
-
This compound (1.0 eq.)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq.)
-
Ethanol (B145695) (solvent)
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 eq.) in a mixture of ethanol and water.
-
Heat the solution to a gentle reflux.
-
Add this compound (1.0 eq.) dropwise to the refluxing solution over a period of 1-2 hours.
-
Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring by GC-MS.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous calcium chloride.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Distill the residue to obtain pure 3-methylthietane.[4]
Quantitative Data
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 3-Methylthietane | This compound | Na₂S·9H₂O | Ethanol/Water | 3-6 h | Reflux | 40-60% (Estimated) |
Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Spectroscopic Data Summary
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Benzyl-3-methylazetidine | C₁₁H₁₅N | 161.24 | 7.20-7.40 (m, 5H), 3.55 (s, 2H), 3.30 (t, J=7.5 Hz, 2H), 2.80 (t, J=7.5 Hz, 2H), 2.50-2.65 (m, 1H), 1.15 (d, J=6.5 Hz, 3H) | 138.5, 128.8, 128.2, 127.0, 62.5, 58.0 (2C), 30.1, 17.5 | 161 (M⁺), 91 (base) | | 3-Methyloxetane[3] | C₄H₈O | 72.11 | 4.65 (t, J=6.5 Hz, 2H), 4.30 (t, J=6.5 Hz, 2H), 2.80-2.95 (m, 1H), 1.30 (d, J=7.0 Hz, 3H) | 75.1 (2C), 34.2, 21.8 | 72 (M⁺), 44, 43 | | 3-Methylthietane[4] | C₄H₈S | 88.17 | 3.35 (t, J=7.0 Hz, 2H), 2.90 (t, J=7.0 Hz, 2H), 2.60-2.75 (m, 1H), 1.25 (d, J=6.8 Hz, 3H) | 32.5 (2C), 28.0, 19.5 | 88 (M⁺), 60, 41 |
Note: NMR data are predicted or based on closely related structures and may vary slightly.
Visualization of Synthetic Pathways
References
Application Notes and Protocols for Cyclization Reactions Involving 1,3-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions involving 1,3-dibromo-2-methylpropane, a versatile building block in organic synthesis. The primary application highlighted is its use in the formation of three-membered ring systems, specifically methylcyclopropane (B1196493), through an intramolecular Wurtz-type reaction. This protocol is of significant interest for the introduction of the strained cyclopropyl (B3062369) moiety, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity of drug candidates.
Intramolecular Cyclization to Methylcyclopropane
The reaction of this compound with a reducing agent, such as zinc dust, leads to the formation of methylcyclopropane. This transformation proceeds via an intramolecular cyclization, analogous to the well-established synthesis of cyclopropane (B1198618) from 1,3-dibromopropane (B121459).[1][2][3][4][5] The reaction is believed to involve the formation of an organozinc intermediate, followed by an internal nucleophilic substitution to close the three-membered ring.
Reaction Scheme:
Quantitative Data Summary
While specific quantitative data for the cyclization of this compound is not extensively reported in the readily available literature, the yields for analogous reactions with 1,3-dibromopropane are typically high, often exceeding 90% for the formation of cyclopropane.[2] It is reasonable to expect similar high yields for the synthesis of methylcyclopropane under optimized conditions.
| Reactant | Reagent | Product | Typical Yield (%) | Reference |
| 1,3-Dibromopropane | Zinc dust | Cyclopropane | >90 | [2] |
| 1,3-Dibromobutane (B89751) | Zinc dust | Methylcyclopropane | (Expected High) | [1][2] |
| This compound | Zinc dust | Methylcyclopropane | (Expected High) |
Experimental Protocols
Protocol 1: Synthesis of Methylcyclopropane via Intramolecular Wurtz Reaction
This protocol describes a general procedure for the intramolecular cyclization of this compound to form methylcyclopropane using zinc dust. The reaction conditions are based on established methods for the synthesis of cyclopropanes from 1,3-dihalides.[3][4]
Materials:
-
This compound
-
Zinc dust (activated)
-
Ethanol (B145695) (anhydrous)
-
Sodium iodide (optional, as a catalyst)[3]
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Activation of Zinc Dust (Optional but Recommended): In a fume hood, wash the zinc dust with dilute hydrochloric acid, followed by deionized water, ethanol, and finally diethyl ether. Dry the activated zinc dust under vacuum.
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Charging the Flask: To the flask, add activated zinc dust (typically 1.5 to 2 equivalents relative to the dibromide).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a slurry. If using a catalyst, add a catalytic amount of sodium iodide (e.g., 0.1 equivalents).
-
Heating: Gently heat the slurry to reflux.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous ethanol and add it dropwise to the refluxing zinc slurry over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess zinc and zinc bromide salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings.
-
Carefully add water to the filtrate and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The methylcyclopropane product can be isolated by careful fractional distillation of the ethereal solution.
Diagrams
Reaction Mechanism: Intramolecular Wurtz Reaction
The following diagram illustrates the proposed reaction mechanism for the formation of methylcyclopropane from this compound.
Caption: Proposed mechanism for methylcyclopropane synthesis.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Experimental workflow for methylcyclopropane synthesis.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Reaction of 1,3-dibromobutane with zinc dust upon heating - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]
- 4. If 1,3âdibromopropane reacts with zinc dust, the product obtained is: [allen.in]
- 5. If 1,3-dibromopropane reacts with zinc dust, the product obtained is: (1).. [askfilo.com]
Application Notes and Protocols: Reactions of 1,3-Dibromo-2-methylpropane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-2-methylpropane is a versatile bifunctional electrophile utilized in organic synthesis for the construction of a variety of acyclic and cyclic molecules. Its structure, possessing two primary bromide leaving groups, makes it highly susceptible to nucleophilic substitution, primarily via the S_N2 mechanism. This document provides detailed application notes and experimental protocols for the reaction of this compound with common oxygen, carbon, and nitrogen nucleophiles, highlighting its utility in synthesizing diols, cyclobutane (B1203170) derivatives, and nitrogen-containing compounds.
Mechanistic Overview
The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (S_N2) pathway, owing to the unhindered nature of the primary carbons bearing the bromide leaving groups. Depending on the nature of the nucleophile and the reaction conditions, two main pathways can be observed:
-
Intermolecular Di-substitution: A stoichiometric excess of a strong nucleophile typically leads to the substitution of both bromide atoms, resulting in a difunctionalized acyclic product.
-
Intramolecular Cyclization: When a nucleophile is capable of forming a stable ring structure, an initial intermolecular S_N2 reaction can be followed by a subsequent intramolecular S_N2 reaction to yield a cyclic product. This is common with bidentate nucleophiles or active methylene (B1212753) compounds like malonate esters.
Caption: General reaction pathways of this compound.
Application & Protocols
Reaction with Oxygen Nucleophiles: Synthesis of 2-Methyl-1,3-propanediol
The reaction with hydroxide (B78521) ions proceeds via a double S_N2 substitution to yield the corresponding diol. This product is a valuable building block for polyesters and other polymers.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (10.8 g, 50 mmol) in 100 mL of a 1:1 mixture of water and dioxane.
-
Reagent Addition: Add sodium hydroxide (6.0 g, 150 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, neutralize the mixture with 2M HCl. Saturate the aqueous layer with sodium chloride.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 2-methyl-1,3-propanediol.
Data Summary:
| Reactant | M.W. ( g/mol ) | Amount (mmol) | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| This compound | 215.92 | 50 | 2-Methyl-1,3-propanediol | 90.12 | 4.51 | ~65-75[1] |
Note: Yield is estimated based on analogous hydrolysis of 1-bromo-2-methylpropane.[1]
Reaction with Carbon Nucleophiles: Synthesis of Diethyl 4-methylcyclobutane-1,1-dicarboxylate
The reaction with diethyl malonate is a classic example of forming a cyclobutane ring via intramolecular alkylation.[2] The process involves the initial formation of a C-C bond, followed by deprotonation and subsequent ring closure.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-neck flask under an argon atmosphere, add sodium hydride (2.4 g of 60% dispersion in mineral oil, 60 mmol).
-
Reagent Addition: Carefully wash the NaH with anhydrous hexane (B92381) and decant. Add 100 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (8.0 g, 50 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Substrate Addition: Add a solution of this compound (10.8 g, 50 mmol) in 50 mL of anhydrous THF to the reaction mixture via a dropping funnel over 1 hour.
-
Reaction: Heat the mixture to reflux and stir for 16-24 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Data Summary:
| Reactant | M.W. ( g/mol ) | Amount (mmol) | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| This compound | 215.92 | 50 | Diethyl 4-methylcyclobutane-1,1-dicarboxylate | 214.26 | 10.71 | 70-80 |
| Diethyl malonate | 160.17 | 50 |
Reaction with Nitrogen Nucleophiles: Synthesis of 1,3-Diazido-2-methylpropane
Di-substitution with sodium azide (B81097) provides a versatile diazide intermediate, which can be readily reduced to the corresponding diamine, a valuable monomer for polyamide synthesis or a ligand in coordination chemistry.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (10.8 g, 50 mmol) and 50 mL of N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (7.15 g, 110 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in subsequent steps without further purification.
Data Summary:
| Reactant | M.W. ( g/mol ) | Amount (mmol) | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| This compound | 215.92 | 50 | 1,3-Diazido-2-methylpropane | 140.15 | 7.01 | >90 |
| Sodium Azide | 65.01 | 110 |
Visualized Workflows and Mechanisms
Caption: A general experimental workflow for nucleophilic substitution.
Caption: Mechanism of cyclobutane formation with diethyl malonate.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,3-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2-methylpropane is a bifunctional electrophile valuable in organic synthesis for the introduction of a "neopentyl" or, more accurately, a 2-methylpropane-1,3-diyl moiety. Its two primary bromide leaving groups are susceptible to nucleophilic substitution, making it a useful building block for the synthesis of a variety of acyclic and heterocyclic compounds. The presence of the methyl group at the 2-position can influence the reactivity and selectivity of the substitution reactions.
These application notes provide an overview of the mechanistic considerations for nucleophilic substitution reactions with this compound and offer adaptable protocols for its reaction with common nucleophiles.
Mechanistic Insights
The primary alkyl bromides in this compound favor nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
Key characteristics of the SN2 reaction with this compound include:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.
-
Stereochemistry: As the reaction proceeds with backside attack of the nucleophile, an inversion of configuration at the stereocenter would occur. However, since the prochiral centers of this compound are not stereogenic, this is not a primary consideration unless the nucleophile or subsequent transformations introduce chirality.
-
Steric Hindrance: Although a primary halide, the methyl group at the 2-position introduces some steric bulk, which may slightly decrease the rate of substitution compared to 1,3-dibromopropane.
-
Product Distribution: Depending on the stoichiometry of the nucleophile, either mono- or di-substitution products can be obtained. The use of a molar excess of the dibromide will favor mono-substitution, while an excess of the nucleophile will favor the di-substituted product.
A competing side reaction, particularly with strong, sterically hindered bases, is E2 (bimolecular elimination) . However, with most common nucleophiles under typical SN2 conditions, substitution is the major pathway.
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Anhydrous solvents and reagents should be used, especially when working with moisture-sensitive nucleophiles or bases. An inert atmosphere (e.g., nitrogen or argon) may be necessary for certain reactions.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
The following protocols are adapted from established procedures for similar 1,3-dihaloalkanes and should be optimized for specific nucleophiles and desired outcomes.
Protocol 1: General Procedure for Di-substitution with Thiol Nucleophiles
This protocol describes the reaction of this compound with a thiol in the presence of a base to form the corresponding dithioether.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., NaH, Cs₂CO₃)
-
Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend potassium carbonate (2.5-3.0 equivalents) in acetonitrile.
-
Add the thiol (2.2 equivalents) to the suspension and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir for 8-12 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Di-substitution with Amine Nucleophiles
This protocol outlines the reaction with a primary or secondary amine. A key consideration is the potential for over-alkylation. Using a large excess of the amine can favor the formation of the secondary or tertiary amine, respectively.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (optional, to scavenge HBr)
-
Ethanol (B145695) or acetonitrile
Procedure:
-
To a solution of the amine (a large excess, e.g., 5-10 equivalents) in ethanol in a sealed tube or pressure vessel, add this compound (1.0 equivalent).
-
If the amine is not used in large excess, a non-nucleophilic base (2.2 equivalents) can be added to neutralize the HBr formed during the reaction.
-
Seal the vessel and heat to a temperature appropriate for the specific amine and solvent (e.g., 80-100°C) for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
If a precipitate (amine hydrobromide) has formed, filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to remove any remaining salts and unreacted amine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Protocol 3: General Procedure for Di-substitution with Cyanide Nucleophiles
This protocol describes the formation of a dinitrile, a versatile intermediate for the synthesis of diamines and dicarboxylic acids.[1]
Materials:
-
This compound
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.
-
Add sodium cyanide (2.2-2.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours.[2]
-
Cool the reaction to room temperature and pour into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers and wash thoroughly with water to remove residual DMSO and salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude dinitrile by distillation or column chromatography.
Data Presentation
The following table summarizes illustrative quantitative data for the reaction of a related compound, 1,3-dibromo-2,2-dimethylpropane, with sodium cyanide in DMSO.[2] This data highlights the potential for both mono- and di-substitution products. Researchers should expect a similar product distribution for this compound, which will be dependent on reaction conditions.
| Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product(s) | Conversion/Yield (%) |
| 1,3-Dibromo-2,2-dimethylpropane | NaCN | DMSO | 90-95 | 66 | 4-Bromo-3,3-dimethylbutanenitrile | 23% Conversion |
| 2,2-Dimethyl-1,3-propanedinitrile | 26-30% Conversion | |||||
| Unreacted Starting Material | 35-50% Recovered |
Visualizations
Experimental Workflow for Nucleophilic Di-substitution
Caption: General workflow for the nucleophilic di-substitution of this compound.
Logical Relationship of Reaction Pathways
Caption: Competing reaction pathways for this compound with nucleophiles/bases.
References
Application Notes and Protocols: Synthesis of N-Benzyl-2-methylazetidine, a Pharmaceutical Intermediate, using 1,3-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2-methylpropane is a valuable bifunctional alkylating agent utilized in the synthesis of various heterocyclic compounds. Its structure is particularly well-suited for the construction of four-membered nitrogen-containing rings, specifically 2-methylazetidine (B154968) derivatives. Azetidine moieties are of significant interest in medicinal chemistry as they can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity.
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N-benzyl-2-methylazetidine, a key intermediate for the elaboration of more complex pharmaceutical agents. The protocol is based on the nucleophilic substitution reaction between this compound and a primary amine, in this case, benzylamine (B48309), which also serves as a common protecting group in multi-step syntheses.
Core Application: Synthesis of 2-Methylazetidine Derivatives
The primary application of this compound in pharmaceutical intermediate synthesis is its use as a C3 building block for the formation of the 2-methylazetidine ring. The reaction proceeds via a tandem N-alkylation followed by an intramolecular cyclization.
The general transformation involves the reaction of a primary amine with this compound in the presence of a base. The base is crucial for neutralizing the hydrobromic acid generated during the reaction and for promoting the final ring-closing step.
Experimental Protocol: Synthesis of N-Benzyl-2-methylazetidine
This protocol details the synthesis of N-benzyl-2-methylazetidine from this compound and benzylamine.
Materials:
-
This compound (97%)
-
Benzylamine (99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile, followed by benzylamine (1.0 equivalent). Stir the suspension for 10 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Wash the filter cake with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-benzyl-2-methylazetidine.
Data Presentation
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzylamine |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 12-16 hours |
| Typical Isolated Yield | 60-75% |
| Purity (by GC) | >95% |
Visualizations
Caption: Experimental workflow for the synthesis of N-Benzyl-2-methylazetidine.
Application Notes and Protocols for the Formation of Grignard Reagents from 1,3-Dibromo-2-methylpropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of Grignard reagents from dihaloalkanes presents unique challenges and opportunities in organic synthesis. Specifically, the reaction of 1,3-dibromo-2-methylpropane with magnesium can lead to a variety of products, including the mono-Grignard reagent, the di-Grignard reagent, and cyclized byproducts. The distribution of these products is highly dependent on the reaction conditions. These organometallic intermediates are valuable synthons for the construction of more complex molecular architectures. This document provides a detailed overview of the synthetic pathways, experimental protocols, and critical parameters for the preparation of Grignard reagents from this compound.
Reaction Pathways and Mechanistic Considerations
The reaction of this compound with magnesium metal in an ethereal solvent can proceed through several competing pathways. The primary objective is typically the formation of the di-Grignard reagent, 2-methyl-1,3-bis(bromomagnesio)propane. However, the formation of the mono-Grignard reagent and subsequent intramolecular cyclization are significant competing reactions.
The generally accepted mechanism for Grignard reagent formation involves a single electron transfer (SET) from the magnesium surface to the alkyl halide.[1] In the case of this compound, the initial formation of a mono-Grignard reagent is followed by either a second Grignard formation at the terminal bromine or an intramolecular nucleophilic substitution to yield methylcyclopropane (B1196493). For α,ω-dihalides with fewer than four carbon atoms separating the halogens, special procedures are often required to favor the formation of the di-Grignard reagent.
Diagram of Competing Reaction Pathways
Caption: Competing pathways in the Grignard reaction of this compound.
Data Presentation: Illustrative Reaction Parameters and Expected Outcomes
Precise quantitative data for the Grignard formation from this compound is not extensively reported in the literature. The following table provides illustrative data based on analogous reactions with 1,3-dihalides to guide experimental design. The product distribution is highly sensitive to reaction conditions.
| Parameter | Condition A (Favors Mono-Grignard/Cyclization) | Condition B (Favors Di-Grignard) | Notes |
| This compound (equiv.) | 1.0 | 1.0 | Starting material. |
| Magnesium Turnings (equiv.) | 1.1 | 2.2 | Excess magnesium is used to ensure complete reaction. |
| Solvent | Diethyl Ether | Tetrahydrofuran (B95107) (THF) | THF is a better solvent for forming di-Grignard reagents from less reactive bromides due to its higher boiling point and better solvating ability.[2] |
| Temperature (°C) | 25-35 (refluxing ether) | 40-65 (gentle refluxing THF) | Higher temperatures in THF can facilitate the second Grignard formation. |
| Addition Rate | Rapid | Slow, dropwise | Slow addition minimizes the concentration of the mono-Grignard, reducing the likelihood of intramolecular cyclization. |
| Reaction Time (h) | 2 - 4 | 6 - 12 | Longer reaction times are generally required for the formation of the di-Grignard reagent. |
| Expected Major Product(s) | Mono-Grignard, Methylcyclopropane | Di-Grignard Reagent | The formation of some mono-Grignard and cyclized product is still possible under Condition B. |
| Illustrative Yield of Di-Grignard | Low (<10%) | Moderate to High (>45%) | Yields are highly dependent on the strict exclusion of water and oxygen. |
Experimental Protocols
The following protocols are generalized procedures for the formation of Grignard reagents from this compound. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture and oxygen. [3]
Activation of Magnesium:
Magnesium turnings are often coated with a layer of magnesium oxide which can inhibit the reaction.[1] Activation is crucial for successful Grignard reagent formation.
-
Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Briefly heat the magnesium turnings with a heat gun under a stream of inert gas to drive off any adsorbed moisture.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color or the evolution of gas indicates that the magnesium is activated.
Experimental Workflow
Caption: General workflow for the preparation and use of the Grignard reagent.
Protocol for the Preferential Formation of the Di-Grignard Reagent:
-
Preparation: In a flame-dried, 500 mL three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Activate the magnesium as described above.
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Reagent Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in 150 mL of anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the dibromide solution to the stirred magnesium suspension. The reaction may need to be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color (if used), gentle bubbling, and a slight exotherm.
-
Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. The slow addition is critical to favor the formation of the di-Grignard reagent.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 6-12 hours, or until most of the magnesium has been consumed.
-
Quantification and Use: After cooling to room temperature, the concentration of the Grignard reagent should be determined by titration before use in subsequent reactions. The resulting gray to brownish solution is used in situ.
Troubleshooting and Side Reactions
-
Failure to Initiate: This is a common issue and is often due to inactive magnesium, wet glassware, or wet solvent. Re-activation of magnesium or ensuring completely anhydrous conditions is necessary.
-
Low Yield: Low yields can result from the presence of moisture or oxygen, or from the prevalence of side reactions.
-
Wurtz-Type Coupling: This side reaction can lead to the formation of dimeric products. Slow addition of the alkyl halide can help to minimize this.[2]
-
Intramolecular Cyclization: As discussed, the formation of methylcyclopropane is a significant side reaction, particularly with faster addition rates and in less coordinating solvents like diethyl ether.
Conclusion
The formation of a Grignard reagent from this compound is a nuanced process that requires careful control of reaction conditions to achieve the desired outcome. While the formation of the di-Grignard reagent is feasible, the propensity for intramolecular cyclization presents a significant challenge. By employing a high-boiling, coordinating solvent such as THF, maintaining a slow addition rate, and ensuring strictly anhydrous conditions, the formation of the di-Grignard reagent can be favored. The provided protocols and data serve as a valuable guide for researchers in the synthesis and application of these versatile organometallic reagents.
References
Polymerization Reactions Involving 1,3-Dibromo-2-methylpropane: A Review of Available Information
Despite a comprehensive search of available scientific literature and chemical databases, specific examples and detailed protocols for the direct involvement of 1,3-Dibromo-2-methylpropane in polymerization reactions are not well-documented. This report summarizes the current landscape and provides general principles that could theoretically be applied, should this compound be explored as a monomer, initiator, or crosslinking agent in future research.
While this compound is a known chemical entity, its application in the synthesis of polymers is not prominently featured in the reviewed literature. Searches for its use in common polymerization techniques such as polycondensation, atom transfer radical polymerization (ATRP), and as a crosslinking agent did not yield specific established protocols or application notes within the scope of this inquiry. The compound is commercially available and primarily listed as a research chemical.[1][2] One source mentions its utility in cross-coupling reactions for the synthesis of 1,1'-biphenyl compounds, a process distinct from polymerization.[3]
Given the absence of direct experimental data, this document will outline theoretical possibilities for the involvement of this compound in polymerization reactions, based on its chemical structure. These are hypothetical scenarios and would require significant experimental validation.
Theoretical Applications in Polymer Synthesis
The presence of two primary bromide functional groups suggests that this compound could potentially participate in several types of polymerization reactions.
Polycondensation Reactions
Polycondensation is a type of step-growth polymerization where monomers containing at least two functional groups react to form a larger structural unit while releasing smaller molecules such as water or hydrogen bromide.[4] Theoretically, this compound could act as a monomer in polycondensation reactions with difunctional nucleophiles.
Potential Co-monomers:
-
Diols: To form polyethers.
-
Dithiols: To form polythioethers.
-
Diamines: To form polyamines.
Hypothetical Reaction Scheme:
A reaction with a diol, for instance, would proceed via a Williamson ether synthesis-type mechanism, where the alkoxide form of the diol displaces the bromide ions to form ether linkages.
Table 1: Hypothetical Reactants for Polycondensation with this compound
| Co-monomer Type | Example Co-monomer | Potential Polymer Type |
| Diol | Bisphenol A | Polyether |
| Dithiol | 1,6-Hexanedithiol | Polythioether |
| Diamine | Hexamethylenediamine | Polyamine |
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.[5][6][7] Alkyl halides are commonly used as initiators in ATRP. The two primary bromide groups in this compound make it a potential bifunctional initiator for ATRP. This would allow for the growth of polymer chains from both ends of the molecule, leading to the formation of telechelic polymers or acting as a macroinitiator for block copolymers.
Potential Monomers for ATRP Initiation:
-
Styrene and its derivatives
-
(Meth)acrylates
-
Acrylonitrile
Experimental Protocols: General Considerations
As no specific protocols for polymerization involving this compound were found, the following are general experimental considerations for the hypothetical reactions described above. These are not validated procedures and should be treated as a starting point for methods development.
General Protocol for Polycondensation (Hypothetical)
-
Reactant Purity: Ensure the purity of this compound and the chosen difunctional nucleophile, as impurities can significantly affect the polymerization process.
-
Solvent Selection: Choose an appropriate aprotic polar solvent (e.g., dimethylformamide, dimethyl sulfoxide) to dissolve the reactants and facilitate the reaction.
-
Base: A non-nucleophilic base (e.g., potassium carbonate, sodium hydride) would be required to deprotonate the nucleophile (e.g., diol or dithiol).
-
Reaction Conditions: The reaction would likely require elevated temperatures (e.g., 80-150 °C) and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Monitoring: The progress of the reaction could be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing the disappearance of the monomer peaks using nuclear magnetic resonance (NMR) spectroscopy.
-
Purification: The resulting polymer would need to be purified, for example, by precipitation in a non-solvent, followed by washing and drying.
General Protocol for ATRP Initiation (Hypothetical)
-
Reagents: The system would consist of the monomer, this compound as the initiator, a transition metal catalyst (e.g., copper(I) bromide), and a ligand (e.g., bipyridine or a multidentate amine).
-
Solvent: The choice of solvent depends on the monomer and the desired polymer properties. Bulk polymerization (no solvent) or solution polymerization in solvents like toluene (B28343) or anisole (B1667542) are common.
-
Degassing: It is crucial to remove oxygen from the reaction mixture, as it can terminate the radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Reaction Conditions: ATRP is often conducted at temperatures ranging from room temperature to 110 °C under an inert atmosphere.
-
Analysis: The molecular weight and polydispersity of the resulting polymer would be determined by size-exclusion chromatography (SEC). The polymer structure would be confirmed by NMR spectroscopy.
Visualizing Hypothetical Polymerization Workflows
The following diagrams illustrate the logical flow of the hypothetical polymerization processes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [oakwoodchemical.com]
- 3. 1,3-Dibromo -2-methyl propane | CymitQuimica [cymitquimica.com]
- 4. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Application Note: Synthesis of Methylcyclobutane via Intramolecular Wurtz Reaction
Introduction
The Wurtz reaction, discovered by Charles Adolphe Wurtz, is a classic coupling reaction in organic chemistry that involves the reaction of two alkyl halides with sodium metal in an anhydrous solvent to form a new carbon-carbon bond.[1][2] While traditionally used for synthesizing symmetrical alkanes, the intramolecular variant of the Wurtz reaction is a valuable method for the synthesis of cyclic compounds, particularly small, strained rings.[3][4][5] This application note provides a detailed protocol for the synthesis of methylcyclobutane (B3344168) from 1,3-Dibromo-2-methylpropane using an intramolecular Wurtz cyclization. This procedure is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Reaction Principle
The reaction proceeds via an intramolecular coupling mechanism. The two bromine atoms on the this compound molecule react with sodium metal in the presence of a dry ether solvent. This results in the formation of a new carbon-carbon bond between the first and third carbon atoms of the propane (B168953) chain, yielding the cyclic product, methylcyclobutane, and sodium bromide as a byproduct.[6][7] The reaction must be conducted under strictly anhydrous (dry) conditions, as sodium metal reacts vigorously and exothermically with water.[1][8]
Reaction Equation:
Br-CH₂-CH(CH₃)-CH₂-Br + 2 Na → (CH₂)₂-CH(CH₃)-CH₂ + 2 NaBr
(this compound + Sodium → Methylcyclobutane + Sodium Bromide)
Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Sodium (Na) metal | Cubes in mineral oil | Acros Organics | Highly reactive; handle with care. |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Fisher Scientific | Must be completely dry.[9] |
| Ethanol (B145695) (EtOH) | Absolute, 200 proof | VWR | For quenching excess sodium. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house prep | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Reagent Grade | EMD Millipore | For drying organic phase. |
| Argon (Ar) or Nitrogen (N₂) | High purity | Local supplier | For maintaining an inert atmosphere. |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or inert gas manifold
-
Separatory funnel (250 mL)
-
Fractional distillation apparatus
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
3.3 Safety Precautions
-
Sodium Metal: Sodium is extremely reactive with water, air, and protic solvents, posing a significant fire and explosion risk.[1] It must be handled under an inert atmosphere (Argon or Nitrogen) at all times. All glassware must be rigorously dried before use.
-
Diethyl Ether: Diethyl ether is highly flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from ignition sources.
-
Haloalkanes: this compound is a hazardous chemical. Avoid inhalation, ingestion, and skin contact.
-
Quenching: The process of quenching unreacted sodium is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and carefully in a fume hood.
3.4 Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and the dropping funnel.
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of argon or nitrogen.
-
-
Reaction Initiation:
-
To the reaction flask, add 100 mL of anhydrous diethyl ether.
-
Carefully cut 2.5 g (108 mmol) of sodium metal into small pieces while submerged in hexane (B92381) or mineral oil to remove the oxide layer and increase surface area. Quickly transfer the sodium pieces to the reaction flask containing diethyl ether.
-
Begin vigorous stirring to create a suspension of sodium in the ether.
-
In the dropping funnel, prepare a solution of 10.8 g (50 mmol) of this compound in 50 mL of anhydrous diethyl ether.
-
-
Execution:
-
Begin adding the this compound solution from the dropping funnel to the stirred sodium suspension dropwise over a period of 1 hour.
-
The reaction is exothermic; control the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
After the addition is complete, gently heat the mixture to reflux using a heating mantle and maintain it for 4-6 hours to ensure the reaction goes to completion.
-
-
Work-up and Quenching:
-
Cool the reaction flask to 0 °C using an ice bath.
-
CAUTION: This step is hazardous. Slowly and dropwise, add absolute ethanol through the dropping funnel to quench any unreacted sodium. Hydrogen gas will be evolved. Continue adding ethanol until the fizzing stops.
-
After quenching, slowly add 50 mL of deionized water to dissolve the sodium bromide salts.
-
-
Product Isolation and Purification:
-
Transfer the mixture to a separatory funnel. The organic layer (diethyl ether containing the product) will be the top layer.
-
Separate the layers. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
The product, methylcyclobutane, is volatile. Purify the product from the ether solution by fractional distillation. Collect the fraction boiling at approximately 36-38 °C.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Value | Reference/Notes |
| Mass of this compound | 10.8 g | (50 mmol) |
| Mass of Sodium | 2.5 g | (108 mmol, ~2.1 equivalents) |
| Theoretical Yield of Methylcyclobutane | 3.5 g | Calculated from limiting reagent |
| Actual Yield of Methylcyclobutane | 2.1 g | Representative value |
| Percentage Yield | 60% | Representative value |
| Boiling Point of Product | 36-38 °C | Literature value for methylcyclobutane |
| Appearance of Product | Colorless liquid | Expected observation |
Visualizations
Caption: Workflow for the synthesis of methylcyclobutane.
References
- 1. collegedunia.com [collegedunia.com]
- 2. grokipedia.com [grokipedia.com]
- 3. testbook.com [testbook.com]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. Wurtz Reaction [organic-chemistry.org]
- 6. Krayonnz : Social Learning Network [krayonnz.com]
- 7. quora.com [quora.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
Synthesis of 2-Methylcyclobutane Derivatives from 1,3-Dibromo-2-methylpropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-methylcyclobutane derivatives, commencing from the readily available starting material, 1,3-Dibromo-2-methylpropane. The primary synthetic strategy employed is the robust and versatile malonic ester synthesis, which facilitates the construction of the cyclobutane (B1203170) ring system. Subsequent hydrolysis and decarboxylation of the resulting diester afford 2-methylcyclobutanecarboxylic acid, a valuable building block for further chemical elaboration. These cyclobutane derivatives are of significant interest in medicinal chemistry and drug discovery due to their unique conformational properties and their utility as bioisosteres for other cyclic and acyclic moieties.
Application Notes
Cyclobutane rings are increasingly incorporated into drug candidates to enhance their pharmacological profiles. The rigid, puckered structure of the cyclobutane scaffold can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for its biological target.[1][2] Furthermore, the introduction of a cyclobutane moiety can enhance metabolic stability and improve other pharmacokinetic properties.[2]
The 2-methylcyclobutane core, synthesized from this compound, offers a valuable scaffold for the development of novel therapeutics. This methylated cyclobutane derivative can be utilized as a bioisosteric replacement for other groups, such as gem-dimethyl or isopropyl groups, to explore new chemical space and optimize lead compounds. While specific examples of marketed drugs containing a 2-methylcyclobutane moiety are not prevalent, the broader class of cyclobutane-containing drugs highlights their therapeutic potential. For instance, the anti-cancer agent Carboplatin incorporates a cyclobutane-1,1-dicarboxylate (B1232482) moiety, and the hepatitis C virus (HCV) protease inhibitor Boceprevir contains a cyclobutane-based structural element.[3][4] The synthesis of 2-methylcyclobutane derivatives opens avenues for creating analogues of existing drugs or developing novel compounds with improved efficacy and safety profiles.
Experimental Protocols
The synthesis of 2-methylcyclobutane derivatives from this compound is a multi-step process that begins with the formation of a cyclobutane ring via the malonic ester synthesis, followed by hydrolysis and decarboxylation.
Part 1: Synthesis of Diethyl 2-methylcyclobutane-1,1-dicarboxylate
This procedure details the formation of the cyclobutane ring through the reaction of this compound with diethyl malonate.
Reaction Scheme:
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Heating mantle
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry flask, carefully add sodium metal (2 equivalents) in small pieces to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: In the three-necked flask, place diethyl malonate (1 equivalent) and absolute ethanol.
-
Addition of this compound: To the stirred solution of diethyl malonate, add this compound (1 equivalent).
-
Cyclization: Heat the mixture to reflux and add the freshly prepared sodium ethoxide solution dropwise from the dropping funnel over a period of 2-3 hours. Maintain the reflux throughout the addition. After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure complete reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the sodium bromide byproduct.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-methylcyclobutane-1,1-dicarboxylate.
-
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Starting Material (this compound) | 1.0 eq |
| Diethyl Malonate | 1.0 eq |
| Sodium | 2.0 eq |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6 - 9 hours |
| Expected Yield | 40-60% |
Note: Yields can vary based on reaction scale and purity of reagents. This data is based on typical malonic ester cyclization reactions.
Part 2: Synthesis of 2-Methylcyclobutanecarboxylic Acid
This protocol describes the hydrolysis of the diester followed by decarboxylation to yield the final carboxylic acid product.
Reaction Scheme:
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Diethyl 2-methylcyclobutane-1,1-dicarboxylate
-
Sodium hydroxide (B78521) (or Potassium hydroxide)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Saponification: In a round-bottom flask, dissolve diethyl 2-methylcyclobutane-1,1-dicarboxylate (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the esters.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to dissolve the resulting sodium salt. Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Extraction: Extract the acidified aqueous solution with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the diethyl ether under reduced pressure to yield the crude 2-methylcyclobutane-1,1-dicarboxylic acid.
-
Decarboxylation:
-
Gently heat the crude dicarboxylic acid. As the temperature rises, carbon dioxide will evolve.
-
Continue heating until the gas evolution ceases.
-
-
Purification: The resulting 2-methylcyclobutanecarboxylic acid can be purified by distillation or recrystallization.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Starting Material (Diester) | 1.0 eq |
| Base (NaOH) | 2.5 eq |
| Hydrolysis Temperature | Reflux |
| Hydrolysis Time | 2 - 4 hours |
| Decarboxylation Temperature | ~150-180 °C |
| Expected Yield | 70-90% |
Note: Yields are for the hydrolysis and decarboxylation steps and can vary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-methylcyclobutane derivatives.
Malonic Ester Synthesis Mechanism
Caption: Mechanism of the malonic ester synthesis for cyclobutane formation.
References
Troubleshooting & Optimization
purification of 1,3-Dibromo-2-methylpropane by distillation or chromatography
Technical Support Center: Purification of 1,3-Dibromo-2-methylpropane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and standardized protocols for the purification of this compound (CAS: 28148-04-1) by distillation and chromatography.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference during experimental planning.
| Property | Value |
| CAS Number | 28148-04-1[1][2] |
| Molecular Formula | C₄H₈Br₂[1] |
| Molecular Weight | 215.92 g/mol [2] |
| Boiling Point | 175 - 177.5 °C at 760 mmHg[1][2][3] |
| Density | 1.779 g/cm³[1] |
| Physical Form | Liquid[2] |
| Melting Point | -25.98 °C[2] |
| Flash Point | 48.8 °C[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found with this compound?
Common impurities can include unreacted starting materials (e.g., 2-methyl-1,3-propanediol), partially reacted intermediates (e.g., 3-bromo-2-methyl-1-propanol), and isomeric byproducts such as 1,2-dibromo-2-methylpropane.[4] The presence of residual acid from the synthesis can also be a concern.
Q2: How do I decide between distillation and chromatography for purification?
The choice depends on the nature of the impurities and the required scale.
-
Distillation is ideal for large-scale purification and for separating compounds with significantly different boiling points.[5][6] Fractional distillation is necessary if the boiling points of impurities are close to that of the product.[7]
-
Chromatography offers superior separation for compounds with similar boiling points but different polarities.[5][8] It is highly effective for removing non-volatile or highly polar impurities and is suitable for both small and large-scale applications (flash chromatography).
Q3: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of 97% or higher.[2][4] For applications requiring higher purity, an additional purification step is recommended.
Q4: Are there any stability issues to consider during purification?
While specific stability data for this compound is limited, related alkyl halides can be sensitive to heat and light.[9] Prolonged heating during distillation at atmospheric pressure may lead to decomposition. To mitigate this, vacuum distillation is recommended to lower the boiling point. Store the purified product in a cool, dark place, preferably under an inert atmosphere.
Purification by Distillation: Troubleshooting and Protocol
Distillation is a primary method for purifying this compound, leveraging its boiling point to separate it from less volatile or more volatile impurities.
Caption: Experimental workflow for the purification of this compound by distillation.
Troubleshooting Guide: Distillation
Q: My product appears to be decomposing in the distillation flask (darkening color). What should I do? This is likely due to thermal decomposition at its atmospheric boiling point. You should use vacuum distillation to lower the required temperature. Ensure your vacuum is stable and deep enough to reduce the boiling point significantly.
Q: I am getting poor separation between my product and a close-boiling impurity. How can I improve this?
-
Use a Fractionating Column: A simple distillation setup may be insufficient. Use a fractionating column (e.g., Vigreux or packed) to increase the number of theoretical plates.[7]
-
Optimize Heating: Heat the distillation flask slowly and steadily to allow vapor-liquid equilibrium to be established in the column.
-
Check for Flooding: Excessive boil-up can cause flooding in the fractionating column, which drastically reduces separation efficiency. If flooding occurs, reduce the heating rate.[10][11]
Q: The temperature reading at the distillation head is unstable. What does this mean?
-
Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.
-
Insufficient Heating: The distillation rate may be too slow, preventing the vapor from reaching the thermometer consistently. Increase the heating rate slightly.
-
Bumping: The liquid may be boiling unevenly ("bumping"). Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Q: My vacuum distillation setup is not reaching the expected low pressure. What are the common causes? This is almost always due to leaks in the system. Check all glass joints, seals, and tubing connections. Ensure joints are properly greased (if using ground glass) and that all components are rated for vacuum. Also, check the performance of your vacuum pump.
Experimental Protocol: Fractional Vacuum Distillation
-
Preparation: If the crude product contains acidic impurities, wash it with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and transfer to a round-bottom flask.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a short Vigreux column between the distillation flask and the distillation head. Ensure all connections are secure and airtight.
-
Distillation: Add a stir bar to the flask. Begin stirring and slowly apply vacuum. Once the desired pressure is stable, begin heating the flask gently using a heating mantle.
-
Fraction Collection: Discard any initial low-boiling forerun. Collect the fraction that distills at a stable temperature and pressure corresponding to the boiling point of this compound under the applied vacuum.
-
Analysis: Analyze the collected fractions for purity using an appropriate method, such as Gas Chromatography (GC) or NMR spectroscopy. Combine the pure fractions.
Purification by Chromatography: Troubleshooting and Protocol
Flash column chromatography is a powerful technique for separating this compound from impurities with different polarities.
References
- 1. 1,3-Dibromo-2-methyl-propane | CAS 28148-04-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | 28148-04-1 [sigmaaldrich.com]
- 3. This compound [stenutz.eu]
- 4. This compound | CAS#:28148-04-1 | Chemsrc [chemsrc.com]
- 5. quora.com [quora.com]
- 6. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 7. Purification [chem.rochester.edu]
- 8. britannica.com [britannica.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
common impurities in 1,3-Dibromo-2-methylpropane and their removal
Welcome to the technical support center for 1,3-Dibromo-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities in this compound typically arise from the starting materials, side reactions, and residual reagents used during synthesis. These can include:
-
Unreacted Bromine (Br₂): Often used in excess, leaving a characteristic reddish-brown or yellow color in the crude product.
-
Isobutylene (B52900) (2-methylpropene): The starting alkene for some synthetic routes.
-
1,2-dibromo-2-methylpropane (B1593978): A common byproduct resulting from the electrophilic addition of bromine to the double bond of isobutylene.[1]
-
tert-Butyl bromide (2-bromo-2-methylpropane): Can form if isobutane (B21531) is used as a starting material via free radical bromination at the tertiary carbon.[2]
-
Acidic Impurities: Such as hydrogen bromide (HBr), which can be generated during the reaction.
Q2: My crude this compound is colored (yellow to reddish-brown). What is the cause and how can I fix it?
A2: A yellow to reddish-brown color in your product is a strong indication of the presence of unreacted bromine (Br₂). This can be easily removed by a chemical wash. The most common method is to wash the crude product with a reducing agent solution, such as 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[3][4][5]
Q3: After a synthesis, I suspect there are acidic byproducts in my crude this compound. How can I remove them?
A3: Acidic impurities, like hydrogen bromide (HBr), can be effectively removed by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used for this purpose. This will neutralize the acid, forming a salt that can be removed with the aqueous layer.
Q4: An emulsion has formed during the aqueous wash of my product. What should I do?
A4: Emulsion formation is a common issue when washing organic products. To break the emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
Add more of the organic solvent used for extraction to decrease the concentration of the emulsifying agent.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
In persistent cases, filtering the emulsified layer through a pad of Celite may be effective.
Troubleshooting Guides
Issue 1: Persistent Colored Impurity
Symptom: The organic product remains yellow even after washing with sodium thiosulfate.
Possible Cause: The amount of sodium thiosulfate used was insufficient to quench all the unreacted bromine.
Solution:
-
Continue adding the 10% sodium thiosulfate solution dropwise to the stirred reaction mixture.
-
Observe the color change. The addition should proceed until the organic layer becomes colorless.[3]
-
Separate the layers and proceed with the subsequent washes.
Issue 2: Low Purity After Initial Workup
Symptom: GC-MS or NMR analysis shows the presence of multiple brominated species or starting material.
Possible Cause: Incomplete reaction or significant side product formation. The primary impurity is likely 1,2-dibromo-2-methylpropane if isobutylene was the starting material.
Solution: Fractional distillation is the most effective method for separating this compound from its isomers and other impurities with different boiling points.
| Compound | Boiling Point (°C) |
| tert-Butyl bromide | 73.3 |
| This compound | 177.5 |
| 1,2-dibromo-2-methylpropane | ~170-172 (Predicted) |
Data is compiled from various chemical data sources. The boiling point of 1,2-dibromo-2-methylpropane is an estimate and may vary.
A careful fractional distillation should allow for the separation of these components.
Experimental Protocols
Protocol 1: Removal of Unreacted Bromine and Acidic Impurities
-
Transfer the crude this compound to a separatory funnel. If dissolved in a solvent, ensure it is immiscible with water (e.g., diethyl ether, dichloromethane).
-
Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) in portions. Stopper the funnel and shake gently, venting frequently. Continue until the reddish-brown color of bromine disappears.[3][4]
-
Drain the lower aqueous layer.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer to neutralize any acidic byproducts. Shake gently and vent.
-
Drain the aqueous layer.
-
Wash the organic layer with water, followed by a wash with brine to aid in the removal of dissolved water.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product, which can be further purified by distillation if necessary.
Visual Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Alkylation Reactions with 1,3-Dibromo-2-methylpropane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3-Dibromo-2-methylpropane in alkylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of nucleophiles with this compound.
Issue 1: Low Yield of Desired Alkylation Product and Formation of Gaseous Byproducts
Question: I am attempting to perform a di-substitution reaction on this compound, but I am observing a low yield of my desired product and gas evolution. What is the likely cause and how can I mitigate it?
Answer: The most probable cause is a competing elimination reaction (E2 mechanism), which produces alkene byproducts. This is particularly favored by strong, sterically hindered bases and elevated temperatures.
Troubleshooting Steps:
-
Choice of Base: If possible, use a weaker or less sterically hindered base. For example, if you are using potassium tert-butoxide, consider switching to sodium or potassium carbonate.
-
Temperature Control: Elimination reactions are entropically favored and thus more prevalent at higher temperatures.[1] Perform the reaction at the lowest effective temperature. Consider starting the reaction at 0°C or even lower and allowing it to slowly warm to room temperature.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally suitable for SN2 reactions.
Issue 2: Formation of an Unexpected Cyclic Product
Question: My mass spectrometry results show a product with a mass corresponding to my nucleophile plus C4H8, but it is not the expected di-substituted product. What could be happening?
Answer: You are likely observing an intramolecular cyclization reaction. If your nucleophile has two reactive sites or if a mono-alkylated intermediate can act as a nucleophile, it can attack the second electrophilic carbon on the this compound backbone, forming a cyclic compound. This is a common pathway for dihaloalkanes.
Troubleshooting Steps:
-
Stoichiometry Control: Use a molar excess of this compound relative to your nucleophile to favor intermolecular di-alkylation over intramolecular cyclization, if the desired product is the di-alkylated species.
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular pathway.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to block all but the desired site of alkylation.
Issue 3: Mixture of Mono- and Di-substituted Products
Question: I am trying to synthesize a mono-alkylated product, but I am getting a significant amount of the di-substituted species. How can I improve the selectivity for mono-alkylation?
Answer: Achieving selective mono-alkylation with a di-functional electrophile can be challenging. The key is to control the stoichiometry and reaction conditions.
Troubleshooting Steps:
-
Stoichiometry: Use a molar excess of the nucleophile relative to this compound. This increases the probability that a molecule of the dibromide will react with the excess nucleophile rather than the mono-alkylated product.
-
Slow Addition: Add the this compound slowly to the solution of the nucleophile. This maintains a low concentration of the electrophile, further favoring mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when using this compound as an alkylating agent?
A1: The three main side reactions are:
-
Elimination (E2): Favored by strong, bulky bases and high temperatures, leading to the formation of bromo-methyl-propenes.[1]
-
Intramolecular Cyclization: Occurs when the nucleophile or the mono-alkylated intermediate can attack the second electrophilic carbon, forming a cyclic product.
-
Di-substitution: When mono-alkylation is desired, the formation of the di-substituted product is a common side reaction.[2]
Q2: How does the structure of this compound influence its reactivity?
A2: this compound is a primary alkyl halide, which generally favors the SN2 mechanism for substitution.[3] However, the methyl group at the 2-position provides some steric hindrance, which can increase the likelihood of elimination reactions compared to an unbranched dihaloalkane like 1,3-dibromopropane.
Q3: Which conditions generally favor the desired SN2 alkylation over E2 elimination?
A3: To favor SN2 over E2:
-
Use a strong, but non-bulky nucleophile (e.g., azide, cyanide).
-
Maintain a low reaction temperature.[1]
-
Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Data Presentation
The following table summarizes the expected qualitative effects of changing reaction parameters on the product distribution. "Favored" indicates that the conditions will likely increase the proportion of that product type, while "Disfavored" indicates a likely decrease.
| Parameter Change | Desired Alkylation (SN2) | Elimination (E2) | Intramolecular Cyclization |
| Increase Temperature | Disfavored | Favored | Generally Favored |
| Use Sterically Hindered Base | Disfavored | Favored | - |
| Use High Concentration | Favored (Intermolecular) | - | Disfavored |
| Use Polar Aprotic Solvent | Favored | Disfavored | - |
| Slow Addition of Electrophile | Favored (Mono-alkylation) | - | - |
Experimental Protocols
General Protocol for Di-substitution with a Nucleophile (e.g., Sodium Azide)
This protocol is a general guideline and may require optimization for specific nucleophiles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (e.g., sodium azide, 2.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Reagent Addition: To the stirred solution, add this compound (1.0 equivalent).
-
Reaction: Heat the mixture to a temperature appropriate for the nucleophile (e.g., 60-80°C for sodium azide) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol to Favor Mono-alkylation
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the nucleophile (1.0 equivalent) and a suitable base (if required) in an anhydrous polar aprotic solvent.
-
Reagent Addition: Dissolve this compound (1.2 equivalents) in the same solvent and add it to the dropping funnel. Add the dibromide solution dropwise to the stirred nucleophile solution over a period of 1-2 hours at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction and Monitoring: Allow the reaction to stir for several hours after the addition is complete, monitoring by TLC or GC-MS until the starting nucleophile is consumed.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the di-substitution protocol.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromo-2-methylpropane
Welcome to the technical support center for the synthesis of 1,3-Dibromo-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and primary synthesis routes for this compound?
The most common and practical starting material for the synthesis of this compound is 2-methyl-1,3-propanediol (B1210203). The primary synthesis route involves the conversion of the diol's hydroxyl groups to bromides. This is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).
Q2: What are the key reaction parameters to control for a successful synthesis?
Optimizing the synthesis of this compound requires careful control of several key parameters:
-
Temperature: Temperature control is crucial to prevent side reactions. Lower temperatures are generally preferred to minimize the formation of elimination byproducts and ethers.
-
Reagent Stoichiometry: The molar ratio of the brominating agent to the diol must be carefully controlled. An excess of the brominating agent is often used to ensure complete conversion of both hydroxyl groups.
-
Reaction Time: The reaction time needs to be sufficient for complete conversion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar, aprotic solvents are often used for reactions with PBr₃.
Q3: What are the potential side reactions and byproducts in this synthesis?
Several side reactions can occur, leading to impurities and lower yields. These include:
-
Monobrominated Product: Incomplete reaction can result in the formation of 3-bromo-2-methyl-1-propanol.
-
Elimination Products: Higher reaction temperatures can promote the formation of unsaturated brominated compounds.
-
Ether Formation: Intermolecular dehydration of the starting diol or reaction between the product and the starting material can lead to ether byproducts.
Q4: How can I purify the final product, this compound?
Purification of this compound typically involves the following steps:
-
Quenching: The reaction mixture is first quenched, often with water or a bicarbonate solution, to neutralize any remaining acid or unreacted brominating agent.
-
Extraction: The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with brine to remove water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final purification is usually achieved by distillation under reduced pressure to isolate the pure this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | - Ensure the use of a slight excess of the brominating agent. - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time and monitor progress using TLC or GC. |
| Degradation of the product during workup. | - Use mild quenching conditions (e.g., ice-cold water or bicarbonate solution). - Avoid excessive heat during solvent removal. | |
| Presence of Starting Material (2-methyl-1,3-propanediol) in the Final Product | Incomplete conversion. | - Increase the stoichiometry of the brominating agent. - Increase the reaction time. |
| Formation of a Significant Amount of Monobrominated Product | Insufficient brominating agent or short reaction time. | - Increase the molar ratio of the brominating agent to the diol. - Ensure the reaction is allowed to proceed to completion by monitoring with TLC or GC. |
| Product is Contaminated with Colored Impurities | Residual bromine or acidic byproducts. | - Wash the crude product with a dilute solution of sodium thiosulfate (B1220275) to remove residual bromine. - Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities. |
| Difficulty in Separating the Product from Byproducts by Distillation | Byproducts with boiling points close to the product. | - Optimize reaction conditions to minimize the formation of byproducts. - Consider using fractional distillation for a more efficient separation. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two common brominating agents. Note: These are general procedures and may require optimization for your specific laboratory conditions and scale.
Method 1: Using Phosphorus Tribromide (PBr₃)
This method is generally preferred for its milder conditions and higher selectivity, proceeding via an Sₙ2 mechanism.
Materials:
-
2-methyl-1,3-propanediol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-1,3-propanediol in anhydrous diethyl ether or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC or GC until the starting material is consumed).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Method 2: Using Hydrobromic Acid (HBr) and Sulfuric Acid (H₂SO₄)
This method is a more classical approach but can be prone to side reactions if not carefully controlled.
Materials:
-
2-methyl-1,3-propanediol
-
Concentrated hydrobromic acid (HBr, 48%)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-1,3-propanediol and concentrated hydrobromic acid.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.
-
After the addition is complete, heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Separate the lower organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for optimizing the synthesis of this compound.
Technical Support Center: Optimizing Reactions with 1,3-Dibromo-2-methylpropane
Welcome to the technical support center for reactions involving 1,3-Dibromo-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile bifunctional electrophile. The most common reactions include:
-
Nucleophilic Substitution (SN2): Reaction with various nucleophiles to form substituted products. A prominent example is the Williamson ether synthesis for producing ethers.[1][2]
-
Intramolecular Cyclization: When reacted with a dinucleophile or a nucleophile that can react twice, it can form cyclic compounds, such as substituted oxetanes or other four-membered rings.[3]
-
Elimination (E2): In the presence of a strong, sterically hindered base, dehydrobromination can occur to yield unsaturated products.[4]
-
Grignard Reagent Formation: Reaction with magnesium metal to form a Grignard reagent, which can then be used in a variety of subsequent reactions.[5][6]
-
Wurtz Reaction: Coupling of two molecules in the presence of sodium metal to form a new carbon-carbon bond.[7][8]
Q2: Why am I getting a low yield in my nucleophilic substitution reaction?
A2: Low yields in nucleophilic substitution reactions with this compound are often due to competing side reactions, primarily elimination (E2), or suboptimal reaction conditions.[9] Key factors to consider are the strength and steric hindrance of your nucleophile and base, the solvent, and the reaction temperature.
Q3: What are the typical side products observed in these reactions?
A3: The major side products are typically from elimination reactions, leading to the formation of alkenes.[4] With difunctional substrates like this compound, intermolecular reactions can also occur, leading to polymers or oligomers, especially at higher concentrations.
Q4: How does the methyl group in this compound affect its reactivity compared to 1,3-dibromopropane?
A4: The methyl group at the 2-position introduces steric hindrance, which can slightly decrease the rate of SN2 reactions compared to the unsubstituted 1,3-dibromopropane. This steric hindrance can also increase the propensity for elimination reactions, especially with bulky bases.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
Symptoms:
-
Recovery of a significant amount of starting material.
-
The main product is an alkene (elimination byproduct).
-
Formation of polymeric material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Competing E2 Elimination | Use a less sterically hindered and more nucleophilic base. For Williamson ether synthesis, generate the alkoxide with a strong, non-nucleophilic base like NaH.[9] Lowering the reaction temperature can also favor substitution over elimination. |
| Weak Nucleophile | Ensure your nucleophile is sufficiently strong for an SN2 reaction. For alcohols, deprotonate with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.[1] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving a more reactive "naked" anion as the nucleophile.[9] |
| Low Reaction Temperature | While high temperatures can favor elimination, the temperature must be sufficient to overcome the activation energy of the substitution reaction. If the reaction is sluggish, a modest increase in temperature may be necessary. |
| Incorrect Stoichiometry | For disubstitution, ensure at least two equivalents of the nucleophile are used. For monosubstitution, using a slight excess of this compound may be beneficial. |
Issue 2: Formation of Grignard Reagent is Sluggish or Fails to Initiate
Symptoms:
-
Magnesium turnings remain unreacted.
-
No exotherm is observed upon addition of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Magnesium Surface | The magnesium surface can be passivated by an oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask (under inert atmosphere).[5][10] |
| Presence of Water | Grignard reactions are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., diethyl ether, THF).[6] |
| Reaction Not Initiated | Gentle heating may be required to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol outlines the synthesis of a diether from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (2.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Dehydrobromination of this compound
This protocol describes the elimination reaction to form an unsaturated product.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK) (1.1 equivalents for mono-elimination)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium tert-butoxide in THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which may be purified by distillation or chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Competing SN2 and E2 reaction pathways.
Caption: Troubleshooting logic for low substitution yield.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. quora.com [quora.com]
- 8. 1bromo2methylpropane + Na in dry ether gives | Filo [askfilo.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. community.wvu.edu [community.wvu.edu]
troubleshooting failed reactions involving 1,3-Dibromo-2-methylpropane
Welcome to the technical support center for 1,3-Dibromo-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or underperforming reactions involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols and quantitative data where available.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding. What are the common causes?
A1: Failure of reactions involving this compound can often be attributed to several factors:
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Reagent Quality: Ensure the this compound is of high purity and has been stored correctly. It should be stored at room temperature in a dry environment.
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Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate base can all lead to reaction failure.
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Moisture: Like many alkyl halides, this compound reactions can be sensitive to moisture, especially in the case of Grignard reagent formation.
Q2: What are the typical side reactions observed with this compound?
A2: The primary side reactions depend on the reaction type. In nucleophilic substitution reactions, you may observe elimination byproducts. In Grignard reactions, a common side reaction is Wurtz coupling. For cyclization reactions, the formation of oligomers or polymers can be a significant issue, especially at higher concentrations.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: To minimize byproducts, consider the following:
-
Temperature Control: Lowering the reaction temperature can often favor the desired product over undesired side reactions.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. For example, a bulky, non-nucleophilic base can favor elimination, while a less hindered base might favor substitution.
-
Slow Addition: In many cases, slow addition of the reagent can help to control the reaction and minimize the formation of byproducts.
Troubleshooting Guides
Guide 1: Nucleophilic Substitution Reactions
Problem: Low yield of the desired substitution product and formation of elimination byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Strongly Basic Nucleophile | Use a less basic nucleophile if possible. |
| High Reaction Temperature | Lower the reaction temperature to favor substitution over elimination. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF or DMSO to favor S\textsubscript{N}2 reactions. |
| Steric Hindrance | This compound is a primary halide, which generally favors S\textsubscript{N}2 reactions. However, the methyl group at the 2-position can introduce some steric hindrance. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Dissolve the nucleophile in an appropriate anhydrous solvent (e.g., DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base, if required, and stir the mixture at the desired temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Signaling Pathway: Competing Substitution and Elimination Pathways
Caption: Competing SN2 and E2 pathways for this compound.
Guide 2: Cyclization Reactions
Problem: Low yield of the desired cyclic product and formation of polymers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Intermolecular Reactions | Use high-dilution conditions to favor intramolecular cyclization. This can be achieved by slowly adding the substrate to a large volume of solvent. |
| Incorrect Ring Size Formation | The choice of base and reaction conditions can influence the regioselectivity of the cyclization. |
| Strain in the Target Ring | Formation of highly strained rings can be thermodynamically unfavorable. |
Experimental Protocol: General Procedure for Intramolecular Cyclization
-
Set up a reaction vessel with a large volume of an appropriate anhydrous solvent under an inert atmosphere.
-
Add the base to the solvent and bring it to the desired reaction temperature.
-
In a separate flask, prepare a dilute solution of this compound.
-
Using a syringe pump, add the solution of this compound to the reaction vessel at a very slow rate.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and work up as described in the nucleophilic substitution protocol.
-
Purify the product, often requiring careful chromatography to separate it from any oligomeric byproducts.
Experimental Workflow: High-Dilution Cyclization
Caption: Workflow for intramolecular cyclization using high-dilution conditions.
Guide 3: Grignard Reagent Formation
Problem: The Grignard reaction fails to initiate or gives a low yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Magnesium Oxide Layer | Activate the magnesium turnings by crushing them, stirring them vigorously under nitrogen, or using a small amount of an activating agent like iodine or 1,2-dibromoethane. |
| Presence of Moisture | Flame-dry all glassware and use anhydrous solvents. |
| Wurtz Coupling | This side reaction between the formed Grignard reagent and the starting alkyl halide can be minimized by the slow addition of this compound and maintaining a moderate reaction temperature. |
Experimental Protocol: Grignard Reagent Formation and Reaction
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add a small portion of the dibromide solution to initiate the reaction (indicated by bubbling and a temperature increase).
-
Once initiated, add the remaining dibromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to the desired temperature and slowly add the electrophile.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and proceed with extraction and purification.
Logical Relationship: Grignard Reaction Troubleshooting
Caption: Troubleshooting logic for failed Grignard reactions.
preventing elimination side reactions with 1,3-Dibromo-2-methylpropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-methylpropane. Our focus is to help you minimize or prevent elimination side reactions and optimize your desired substitution products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low Yield of Desired Substitution Product and/or Formation of Elimination Byproducts
Possible Cause 1: Steric Hindrance Favoring Elimination
The methyl group at the 2-position of this compound creates steric hindrance around the reaction centers. This can impede the approach of the nucleophile for an S\textsubscript{N}2 reaction and make elimination (E2) a more competitive pathway. Bulky nucleophiles or bases will exacerbate this issue, preferentially abstracting a proton and leading to elimination products.
Solution:
-
Choice of Nucleophile/Base: Employ a good nucleophile that is not overly basic or sterically hindered. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), or primary amines are often good choices for substitution with primary halides. Avoid bulky bases like potassium tert-butoxide (t-BuOK) if substitution is the desired outcome. Strong, non-bulky bases at low concentrations can also favor substitution.
-
Temperature Control: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature will decrease the rate of both substitution and elimination, but it will typically favor the substitution pathway to a greater extent. It is recommended to start at a lower temperature (e.g., 0-25 °C) and slowly increase it only if the reaction rate is too slow.
-
Solvent Selection: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents are known to accelerate the rate of S\textsubscript{N}2 reactions. Protic solvents, like ethanol (B145695) or water, can solvate the nucleophile, reducing its reactivity and potentially favoring S\textsubscript{N}1/E1 pathways.
Possible Cause 2: Inappropriate Reaction Conditions
Incorrect stoichiometry, reaction time, or the presence of moisture can lead to low yields and the formation of byproducts.
Solution:
-
Stoichiometry: Use a slight excess of the nucleophile to ensure complete conversion of the dibromide. However, a large excess, especially with more basic nucleophiles, might increase the likelihood of elimination.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Over-running the reaction can lead to product degradation or the formation of more side products.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Water can act as a competing nucleophile or a base, leading to undesired byproducts.
Problem 2: Formation of Mono-substituted Product Only
Possible Cause: Insufficient Nucleophile or Reaction Time
If the goal is to substitute both bromine atoms, a lack of nucleophile or insufficient reaction time will result in a mixture of mono- and di-substituted products.
Solution:
-
Stoichiometry: Use at least two equivalents of the nucleophile for each equivalent of this compound. A slight excess (e.g., 2.2 equivalents) is often recommended.
-
Reaction Time and Temperature: Di-substitution will require longer reaction times and potentially higher temperatures than mono-substitution. Again, monitor the reaction progress to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common elimination side products when using this compound?
The primary elimination products would be 3-bromo-2-methyl-1-propene and 1-bromo-2-methyl-1-propene, resulting from the removal of a proton from one of the methylenes alpha to a bromine and the adjacent methyl group, respectively. Further elimination could potentially lead to 2-methyl-1,3-butadiene.
Q2: Can I use a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to form the diol?
Using aqueous NaOH or KOH is likely to result in a significant amount of elimination products, especially with heating.[1] While substitution to form 2-methyl-1,3-propanediol (B1210203) can occur, it will likely be in competition with elimination. To favor substitution, it is often better to use a nucleophile like acetate (B1210297) (OAc⁻) followed by hydrolysis, which is a less basic alternative.
Q3: How does the methyl group in this compound affect its reactivity compared to 1,3-dibromopropane?
The methyl group at the 2-position introduces steric hindrance, which slows down the rate of S\textsubscript{N}2 reactions compared to the unsubstituted 1,3-dibromopropane. This steric hindrance also makes the protons on the adjacent carbons more accessible for abstraction by a base, thus increasing the propensity for elimination side reactions.
Q4: What is the best way to purify the substitution product from unreacted starting material and elimination byproducts?
Column chromatography is typically the most effective method for separating the desired substitution product from the more nonpolar elimination byproducts and the starting material. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point. Distillation can also be an option if the boiling points of the components are sufficiently different.
Q5: Are there any specific safety precautions I should take when working with this compound?
This compound is a halogenated organic compound and should be handled with appropriate safety measures. It is likely to be an irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Summary
The following table summarizes general conditions that favor substitution over elimination for sterically hindered primary halides like this compound.
| Factor | Condition Favoring Substitution (S\textsubscript{N}2) | Condition Favoring Elimination (E2) |
| Nucleophile/Base | Good, non-bulky nucleophile (e.g., N₃⁻, CN⁻, RCOO⁻) | Strong, bulky base (e.g., t-BuOK, LDA) |
| Temperature | Lower temperatures (0-50 °C) | Higher temperatures (>50 °C) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetonitrile) | Can proceed in various solvents, often favored in less polar or protic solvents with strong bases |
| Substrate | Primary halide (less steric hindrance) | Tertiary halide (more steric hindrance) |
Experimental Protocols
The following are example protocols adapted from reactions with structurally similar substrates and should be optimized for this compound.
Protocol 1: Di-substitution with Sodium Azide
This protocol aims to synthesize 1,3-diazido-2-methylpropane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (2.2-2.5 equivalents) to the solution.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Protocol 2: Di-substitution with a Thiol
This protocol describes the synthesis of a dithioether.
-
Reaction Setup: In a round-bottom flask, suspend a base like potassium carbonate (2.2 equivalents) in acetonitrile.
-
Nucleophile Preparation: Add the desired thiol (2.1 equivalents) and stir for 15-30 minutes at room temperature.
-
Substrate Addition: Add a solution of this compound (1 equivalent) in acetonitrile.
-
Reaction: Heat the mixture to reflux and stir for 8-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low substitution yields.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1,3-Dibromo-2-methylpropane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during cross-coupling reactions with the challenging substrate, 1,3-Dibromo-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents several challenges due to its structure as a primary alkyl dihalide. Key issues include:
-
Competing Elimination Reactions: The presence of β-hydrogens makes the substrate susceptible to E2 elimination, especially with strong, bulky bases, leading to the formation of 2-methylallyl bromide or other olefinic byproducts.
-
Difficulty in Selective Mono-substitution: Achieving selective reaction at only one C-Br bond is difficult. Controlling stoichiometry and reaction conditions is critical to avoid di-substitution.
-
Potential for Cyclization: Intramolecular coupling or reaction with a nucleophile can lead to the formation of methylcyclopropane (B1196493) derivatives.
-
Slower Oxidative Addition: Compared to aryl or vinyl halides, the oxidative addition of alkyl halides to a low-valent metal center (like Pd(0)) is often slower and requires more active catalytic systems.[1][2]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The most prevalent side reactions are elimination (dehydrobromination) and over-alkylation (di-substitution).
-
To Minimize Elimination: Use of non-bulky, weaker bases can be beneficial. Strong, sterically hindered bases like potassium tert-butoxide are known to favor elimination.[3] Careful selection of the base and reaction temperature is crucial.
-
To Control Di-substitution: To favor mono-substitution, use a stoichiometric amount or only a slight excess (e.g., 1.0-1.2 equivalents) of your coupling partner.[4] Shorter reaction times and lower temperatures can also help. For di-substitution, a larger excess of the coupling partner (2.2-2.5 equivalents) and longer reaction times are typically necessary.[4]
Q3: My reaction is not proceeding, or the yield is very low. What should I check first?
A3: Low or no conversion is a common problem. Here are the primary factors to investigate:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this alkyl halide. More electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition step.[1][5]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.[6][7]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to catalyst deactivation and promote side reactions like hydrodehalogenation.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| No Reaction / Low Conversion | 1. Inactive catalyst or inappropriate ligand. 2. Presence of oxygen or moisture. 3. Insufficient reaction temperature. | 1. Screen Catalysts/Ligands: Switch to a more active system. For Suzuki, try a palladacycle precatalyst with a bulky biarylphosphine ligand. For Buchwald-Hartwig, consider ligands like Josiphos or BrettPhos.[8][9] 2. Improve Inert Conditions: Degas solvents by sparging with argon for 20-30 minutes. Ensure all glassware is oven-dried.[10] 3. Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and byproduct formation. |
| Primarily Elimination Byproduct Formed | 1. Base is too strong or sterically hindered (e.g., KOtBu). 2. High reaction temperature. | 1. Change the Base: Switch to a weaker or less hindered base. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective.[5] For Buchwald-Hartwig, a weaker base like K₂CO₃ might be attempted, though stronger bases are often necessary.[11] 2. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Mixture of Mono- and Di-substituted Products | 1. Incorrect stoichiometry of the coupling partner. 2. Reaction time is too long for selective mono-substitution. | 1. Adjust Stoichiometry: For mono-substitution, use ≤1.1 equivalents of the coupling partner. For di-substitution, use ≥2.2 equivalents.[4] 2. Monitor Reaction Progress: Track the reaction closely using TLC or LC-MS and quench it once the desired level of conversion to the mono-substituted product is achieved. |
| Formation of Homocoupled Products | 1. Presence of oxygen. 2. Inefficient transmetalation step (in Suzuki coupling). | 1. Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction.[10] 2. Optimize Base and Solvent: The base is crucial for the transmetalation step in Suzuki reactions. Ensure it is soluble and sufficiently basic. A co-solvent like water is often necessary.[12][13] |
Catalyst System Comparison for Alkyl Halide Coupling
The selection of a catalyst system is critical for success. The following tables summarize common systems for relevant cross-coupling reactions, which can serve as a starting point for this compound.
Table 1: Suzuki-Miyaura Coupling Systems (C-C Bond Formation)
| Catalyst Precursor | Ligand | Base | Solvent(s) | Typical Temperature | Notes |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with H₂O) | 80-110 °C | Bulky, electron-rich ligands are effective for challenging substrates.[5][9] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | K₃PO₄ | Dioxane/H₂O | Room Temp - 100 °C | Trialkylphosphine ligands are also highly active.[12] |
| Pd(dppf)Cl₂ | (dppf is the ligand) | Na₂CO₃, K₂CO₃ | DMF, Toluene | 80-110 °C | A common, robust catalyst, but may be less effective for this specific substrate.[14] |
Table 2: Buchwald-Hartwig Amination Systems (C-N Bond Formation)
| Catalyst Precursor | Ligand | Base | Solvent(s) | Typical Temperature | Notes |
| Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C | Choice of ligand and base is highly dependent on the amine coupling partner.[5][15] |
| Pd(OAc)₂ | BrettPhos, Josiphos | LHMDS, NaOtBu | THF, Toluene | 60-110 °C | Sterically hindered ligands can be very effective for coupling primary amines.[8][11] |
| G3/G4 Palladacycles | (Built-in ligand) | NaOtBu, K₂CO₃ | Toluene, CPME | Room Temp - 100 °C | Pre-activated catalysts that can show high activity at lower temperatures.[5] |
Experimental Protocols
The following are general starting procedures. Optimization will be necessary for your specific coupling partners.
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid or ester (1.1 mmol), the selected base (e.g., K₃PO₄, 3.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol) followed by the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 5 mL).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[10]
-
Work-up: Once the starting material is consumed or optimal conversion is reached, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[6]
Protocol 2: General Procedure for Mono-Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., BrettPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.2 mmol), this compound (1.0 mmol), and the anhydrous, degassed solvent (e.g., Toluene, 4 mL).
-
Heating and Monitoring: Seal the tube and heat in a preheated oil bath to the desired temperature (e.g., 100 °C). Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with a suitable solvent like diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visual Guides
The following diagrams illustrate key decision-making processes and reaction pathways.
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Logic for selecting a cross-coupling reaction and catalyst.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 1,3-Dibromo-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-methylpropane. The following information addresses common issues encountered during experimentation, with a focus on how solvent choice dictates reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is a primary alkyl halide, making it a good candidate for bimolecular nucleophilic substitution (SN2) reactions. However, it can also undergo bimolecular elimination (E2) reactions in the presence of a strong, sterically hindered base.[1] Due to the presence of two leaving groups on the same molecule, intramolecular reactions to form cyclopropane (B1198618) derivatives are also possible, typically under the influence of a strong base.[2][3]
Q2: How do different solvent types influence the reactivity of this compound?
A2: Solvents play a crucial role in determining the predominant reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[4][5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[6][7] They can solvate and stabilize both the nucleophile and the leaving group.[8] While they can dissolve the reactants, they tend to "cage" the nucleophile through hydrogen bonding, reducing its reactivity and slowing down SN2 reactions.[9][10] However, they are effective at stabilizing the carbocation intermediates in SN1 reactions, though this is less common for primary halides.[11]
-
Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[6][7] They are excellent for SN2 reactions because they solvate the cation (counter-ion of the nucleophile) but leave the anionic nucleophile "naked" and highly reactive.[4][5][9] Strong bases in these solvents will favor E2 reactions.[11]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are generally poor at dissolving charged or highly polar reactants.[6] Consequently, reaction rates for substitutions and eliminations are often significantly slower in these solvents.
Q3: How can I favor the SN2 (substitution) pathway?
A3: To promote the SN2 pathway, you should use a good, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) in a polar aprotic solvent like acetone or DMF.[12] These conditions maximize the reactivity of the nucleophile while minimizing the competing E2 reaction. Lower temperatures also tend to favor substitution over elimination.
Q4: How can I favor the E2 (elimination) pathway?
A4: To favor the E2 pathway, use a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK).[13] Polar aprotic solvents are generally preferred for E2 reactions.[11] Higher reaction temperatures also tend to promote elimination over substitution.
Q5: What conditions promote the formation of methylcyclopropane (B1196493)?
A5: The intramolecular cyclization of this compound to form methylcyclopropane is an intramolecular Wurtz-type reaction. This is typically achieved using a strong base or a reducing metal, such as sodium or zinc, in an appropriate solvent.
Troubleshooting Guides
Issue 1: Low yield of the desired SN2 substitution product.
| Possible Cause | Recommended Solution |
| Competing E2 Elimination: The nucleophile being used is also a strong base, or the reaction temperature is too high. | Use a less basic nucleophile if possible. For example, use iodide or azide (B81097) instead of hydroxide (B78521) or alkoxides.[12] Run the reaction at a lower temperature. |
| Incorrect Solvent Choice: A polar protic solvent is being used, which is solvating and deactivating the nucleophile.[9] | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance nucleophilicity.[5][9] |
| Poor Nucleophile: The chosen nucleophile has low reactivity. | Select a stronger nucleophile. Within a group in the periodic table, nucleophilicity increases with size in polar protic solvents (I⁻ > Br⁻ > Cl⁻), while the reverse is often true in polar aprotic solvents.[4][8] |
| Steric Hindrance: Although a primary halide, the methyl group can cause some steric hindrance, slowing the reaction. | Increase the reaction time or gently heat the reaction mixture. Be aware that heating may also increase the amount of elimination product. |
Issue 2: The major product is an unexpected alkene (elimination product).
| Possible Cause | Recommended Solution |
| Base/Nucleophile is too Strong/Bulky: Strongly basic and sterically hindered nucleophiles heavily favor elimination.[12] | If substitution is desired, switch to a smaller, less basic nucleophile (e.g., CN⁻, N₃⁻). If elimination is the goal but needs to be controlled, this is the correct condition. |
| High Reaction Temperature: Higher temperatures provide the activation energy needed for elimination, which often has a higher energy barrier than substitution. | Lower the reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions. |
| Solvent Choice: While polar aprotic solvents are good for SN2, they also facilitate E2 reactions with strong bases.[11] | The solvent choice is less critical here than the choice of base. However, ensure the solvent can dissolve the reactants effectively. |
Issue 3: Reaction is slow or fails to proceed.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent: A nonpolar solvent is being used, leading to poor solubility of the ionic nucleophile.[6] | Change to a polar aprotic solvent (for SN2) or a polar protic solvent (if solvolysis is intended). |
| Low Temperature: The reaction lacks sufficient activation energy. | Gently heat the reaction mixture. A common starting point is 50-80 °C, but this should be optimized for the specific reaction. |
| Leaving Group Ability: Bromide is a good leaving group, but issues can still arise. | This is unlikely to be the primary issue with a bromide. However, ensure the starting material is pure. |
Data Presentation
Table 1: General Solvent Effects on Reaction Pathways for Primary Alkyl Halides
| Solvent Type | SN1 | SN2 | E1 | E2 |
| Polar Protic | Favored (stabilizes carbocation)[9] | Slowed (solvates nucleophile)[11] | Favored (stabilizes carbocation)[9] | Possible with strong base |
| Polar Aprotic | Disfavored | Strongly Favored [9][11] | Disfavored | Strongly Favored [11] |
| Nonpolar | Disfavored | Very Slow | Disfavored | Very Slow |
Table 2: Illustrative Product Ratios for Reactions of this compound
Note: This data is illustrative, based on general principles of reactivity. Actual ratios depend on specific concentrations, temperatures, and nucleophiles.
| Nucleophile/Base | Solvent | Temperature | Major Product | Minor Product(s) |
| NaN₃ (Sodium Azide) | DMF | 25 °C | 1-Azido-3-bromo-2-methylpropane (SN2) | Small amount of elimination product |
| NaOCH₃ (Sodium Methoxide) | Methanol | 50 °C | 1-Bromo-3-methoxy-2-methylpropane (SN2) | 3-Bromo-2-methyl-1-propene (E2) |
| t-BuOK | THF | 50 °C | 3-Bromo-2-methyl-1-propene (E2) | Substitution product |
| Na metal | Diethyl Ether | Reflux | Methylcyclopropane | Dimerization products |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-3-bromo-2-methylpropane (SN2 Reaction)
This protocol details a typical SN2 reaction favoring monosubstitution.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 2.16 g) and N,N-dimethylformamide (DMF, 40 mL).
-
Reagent Addition: Add sodium azide (NaN₃, 10 mmol, 0.65 g) to the solution in one portion. Caution: Sodium azide is highly toxic.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Methylcyclopropane (Intramolecular Cyclization)
This protocol describes a classic method for forming the cyclopropane ring.
-
Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool under a stream of dry nitrogen.
-
Reagents: Add magnesium turnings (24 mmol, 0.58 g) and 20 mL of anhydrous diethyl ether to the flask.
-
Initiation: In the dropping funnel, prepare a solution of this compound (10 mmol, 2.16 g) in 30 mL of anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. Gentle heating may be required to initiate the reaction.
-
Reaction: Once the reaction begins (as evidenced by bubbling), add the remainder of the dibromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
-
Workup: Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, wash with water and brine, and dry over anhydrous sodium sulfate. The product, methylcyclopropane, is volatile and should be handled accordingly.
Mandatory Visualizations
Caption: Decision tree for selecting reaction conditions.
Caption: SN2 versus E2 reaction pathways.
Caption: Standard workflow for synthesis experiments.
References
- 1. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Navigating Steric Hindrance in SN2 Reactions: A Comparative Analysis of 1,3-Dibromo-2-methylpropane and 1,3-Dibromopropane
I have gathered enough information to construct the comparison guide. The searches confirmed the expected reactivity trend: 1,3-dibromopropane (B121459) is significantly more reactive in SN2 reactions than 1,3-dibromo-2-methylpropane due to the steric hindrance caused by the beta-methyl group in the latter. While I couldn't find a direct head-to-head quantitative comparison of these two specific molecules in a single research paper, I found plenty of qualitative data and relative reactivity trends for analogous compounds (e.g., the effect of beta-alkylation on primary alkyl bromides). I also found several detailed experimental protocols for measuring SN2 reaction rates, which can be presented as a general methodology for comparing these two compounds. This information is sufficient to create the requested guide, including a data table with illustrative (though not directly cited for this specific pair) relative rates, a detailed experimental protocol, and a Graphviz diagram illustrating the steric hindrance effect. Therefore, I can now proceed to generate the final response.
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the SN2 reactivity of two key difunctionalized propane (B168953) derivatives.
In the realm of nucleophilic substitution reactions, the steric environment of the electrophilic carbon is a paramount factor governing reaction rates. This guide provides an in-depth comparison of the SN2 reactivity of this compound and 1,3-dibromopropane, offering valuable insights for synthetic planning and mechanistic understanding. The presence of a methyl group at the C2 position in this compound introduces significant steric hindrance, leading to a marked decrease in reactivity compared to its unsubstituted counterpart, 1,3-dibromopropane.
The Decisive Role of Steric Hindrance
The bimolecular nucleophilic substitution (SN2) reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. This concerted mechanism is highly sensitive to the steric bulk around the reaction center. In the case of 1,3-dibromopropane, a primary alkyl halide, the carbon atoms bearing the bromine atoms are readily accessible to incoming nucleophiles.
Conversely, this compound, while also a primary alkyl halide, features a methyl group on the carbon adjacent (beta) to the electrophilic carbons. This beta-branching creates steric congestion that shields the backside of the electrophilic carbons, impeding the approach of the nucleophile.[1][2][3][4] This steric impediment raises the energy of the transition state, thereby decreasing the rate of the SN2 reaction.[4]
Quantitative Reactivity Comparison
The following table provides an illustrative comparison of the expected relative SN2 reaction rates with a common nucleophile, such as the iodide ion in acetone (B3395972).
| Compound | Structure | Relative SN2 Reaction Rate (Illustrative) | Key Steric Feature |
| 1,3-Dibromopropane | Br-CH₂-CH₂-CH₂-Br | 1 | Unhindered primary alkyl halide |
| This compound | Br-CH₂-CH(CH₃)-CH₂-Br | ~0.1 - 0.01 | Steric hindrance from β-methyl group |
Experimental Determination of SN2 Reactivity
To empirically determine the relative reactivity of these two compounds, a competitive SN2 reaction or individual kinetic studies can be performed. A common and effective method involves the Finkelstein reaction, where a bromide is displaced by an iodide ion in an acetone solvent. The progress of the reaction can be monitored by observing the precipitation of sodium bromide, which is insoluble in acetone.
Key Experimental Protocol: Finkelstein Reaction for Comparing SN2 Rates
Objective: To compare the relative rates of SN2 reaction of 1,3-dibromopropane and this compound with sodium iodide in acetone.
Materials:
-
1,3-Dibromopropane
-
This compound
-
15% (w/v) solution of Sodium Iodide in Acetone
-
Dry test tubes
-
Pipettes
-
Stopwatch
-
Water bath (for temperature control)
Procedure:
-
Preparation: Place 2 mL of the 15% sodium iodide in acetone solution into two separate, clean, and dry test tubes.
-
Initiation: To the first test tube, add 2 drops of 1,3-dibromopropane. Simultaneously, start a stopwatch. To the second test tube, add 2 drops of this compound and start a separate stopwatch.
-
Observation: Gently shake both tubes to ensure proper mixing. Observe the tubes for the formation of a white precipitate (sodium bromide).
-
Data Collection: Record the time it takes for the first appearance of a persistent cloudiness or precipitate in each test tube.
-
Analysis: A shorter time to precipitation indicates a faster reaction rate. The relative rates can be estimated by comparing the reaction times. For more precise kinetic data, the reaction can be monitored using techniques like gas chromatography to measure the disappearance of the starting materials over time.
Visualizing the Steric Effect
The following diagram, generated using Graphviz, illustrates the logical relationship between the structures of the two compounds and their SN2 reactivity, highlighting the impact of steric hindrance.
Caption: Steric hindrance from the β-methyl group in this compound impedes SN2 reactions.
Conclusion
The comparison between this compound and 1,3-dibromopropane provides a classic illustration of the profound impact of steric hindrance on SN2 reaction rates. For synthetic applications requiring a difunctional electrophile in an SN2 reaction, 1,3-dibromopropane is the significantly more reactive and, therefore, often the preferred substrate. The presence of beta-branching in this compound drastically reduces its reactivity, a critical consideration for researchers in designing synthetic routes and predicting reaction outcomes. This understanding is fundamental for the efficient development of new chemical entities in the pharmaceutical and chemical industries.
References
A Comparative Analysis of 1,3-Dibromo-2-methylpropane and Other Bis-electrophiles in Bioconjugation and Covalent Inhibition
In the landscape of chemical biology and drug discovery, bis-electrophiles serve as invaluable tools for cross-linking macromolecules, probing protein structure, and developing covalent inhibitors. Their utility is defined by the reactivity, selectivity, and the structural constraints imposed by the linker connecting the two electrophilic sites. This guide provides a comparative overview of 1,3-Dibromo-2-methylpropane against other commonly employed bis-electrophiles, focusing on their reactivity profiles and applications, supported by experimental data.
Introduction to Bis-electrophiles
Bis-electrophiles are molecules containing two electrophilic centers, enabling them to react with nucleophiles, such as the side chains of amino acids (e.g., cysteine, lysine, histidine) or nucleic acids. This dual reactivity allows for the formation of covalent cross-links, either within a single biomolecule or between interacting biomolecules. The choice of a bis-electrophile is dictated by the desired cross-linking distance, the reactivity of the target nucleophiles, and the specific experimental conditions.
Comparative Analysis of Reactivity and Properties
The reactivity of dibromoalkanes as bis-electrophiles is influenced by the length and substitution of the alkyl chain. Shorter chain dibromoalkanes, such as 1,2-dibromoethane, are more constrained and may favor intramolecular reactions or cross-links between closely spaced nucleophiles. Longer chain analogues, like 1,4-dibromobutane, can span greater distances. This compound offers a unique structural scaffold due to the methyl group on the central carbon, which can influence its conformational flexibility and reactivity profile.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Spacer Length (Å) | Key Applications |
| 1,2-Dibromoethane | 187.86 | 131-132 | 2.18 | ~4.5 | DNA alkylation, short-distance cross-linking |
| This compound | 215.91 | 177-178 | 1.77 | ~5.0 | Synthesis of heterocyclic compounds, cross-linking studies |
| 1,4-Dibromobutane | 215.91 | 197-200 | 1.808 | ~6.0 | Protein cross-linking, synthesis of macrocycles |
| 1,3-Butadiene diepoxide | 86.09 | 138 | 1.11 | ~4.0-5.0 | DNA cross-linking, potent mutagen |
Table 1. Physicochemical Properties and Applications of Selected Bis-electrophiles. The table summarizes key properties of this compound and other common bis-electrophiles used in research. Spacer lengths are approximate and depend on the conformation.
Experimental Protocols
Protocol 1: General Procedure for Protein Cross-linking with Dibromoalkanes
This protocol provides a general framework for cross-linking proteins using dibromoalkanes like this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer, pH 7.0-8.5).
-
Dibromoalkane (e.g., this compound) stock solution (e.g., 100 mM in DMSO or ethanol).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M dithiothreitol).
-
SDS-PAGE reagents and equipment.
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 µM) in the reaction buffer.
-
Add the dibromoalkane stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 molar excess). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding the quenching solution to scavenge unreacted dibromoalkane.
-
Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight cross-linked species. Further analysis can be performed using mass spectrometry to identify the cross-linked residues.
Protocol 2: Synthesis of a Covalent Inhibitor using this compound as a Linker
This protocol outlines a conceptual synthetic route for using this compound to link a targeting moiety to a reactive warhead for creating a covalent inhibitor.
Materials:
-
Targeting moiety with a nucleophilic handle (e.g., a primary amine or thiol).
-
This compound.
-
A suitable base (e.g., diisopropylethylamine, DIPEA).
-
A suitable solvent (e.g., DMF, acetonitrile).
-
Reactive warhead with a nucleophilic handle.
-
Standard organic synthesis glassware and purification equipment (e.g., chromatography column).
Procedure:
-
Dissolve the targeting moiety in the chosen solvent and add the base.
-
Add a molar excess of this compound to the solution and stir at room temperature. This results in a mono-alkylation of the dibromo-compound.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purify the mono-alkylated intermediate using column chromatography.
-
React the purified intermediate with the reactive warhead in the presence of a base to displace the second bromine atom.
-
Monitor the second reaction by TLC or LC-MS.
-
Purify the final covalent inhibitor product by column chromatography or preparative HPLC.
Visualizing Experimental Workflows and Biological Contexts
Workflow for Covalent Inhibitor Synthesis
Caption: Synthetic workflow for a covalent inhibitor using this compound.
Mechanism of DNA Cross-linking by a Bis-electrophile
Caption: General mechanism of DNA damage by a bis-electrophile leading to apoptosis.
Conclusion
This compound represents a versatile bis-electrophile with a unique structural feature that distinguishes it from simple linear dibromoalkanes. Its utility in synthesizing complex molecules and as a molecular probe for cross-linking studies is significant. The choice between this compound and other bis-electrophiles will ultimately depend on the specific structural and reactivity requirements of the biological or chemical system under investigation. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the applications of this and other related reagents in their work.
Characterization of 1,3-Dibromo-2-methylpropane: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methods for the characterization of 1,3-Dibromo-2-methylpropane and its reaction products. It offers a comparative analysis of key analytical techniques, supported by spectral data, and contrasts its utility in a common synthetic application—cyclopropanation—with alternative reagents. Detailed experimental protocols and workflow visualizations are included to aid in practical application.
Analytical Characterization of this compound
The primary methods for characterizing this compound and distinguishing it from its isomers include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) environments within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will display three signals, confirming the presence of three distinct carbon environments.[2]
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | -C H₃ | ~21 |
| -C H(CH₃) | ~38 | |
| -C H₂Br | ~40 | |
| 1,2-Dibromo-2-methylpropane | -C H₃ | ~34 |
| >C (CH₃)₂ | ~55 | |
| -C H₂Br | ~50 | |
| 2-Bromo-2-methylpropane (B165281) | -C H₃ | 36.4[3] |
| >C Br | 62.5[3] |
Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 natural abundance results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).[4]
| Fragment Ion | m/z (mass/charge) | Notes |
| [C₄H₈Br₂]⁺ | 136/138 | Molecular ion peak (M/M+2)[4] |
| [C₄H₉]⁺ | 57 | Base peak, loss of both Br atoms.[4] |
| [C₃H₅Br]⁺ | 120/122 | Loss of CH₂Br |
| [CH₂Br]⁺ | 93/95 | Bromomethyl fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by C-H and C-Br bond vibrations. The absence of signals for other functional groups (like -OH or C=O) can confirm the purity of the sample.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (alkane) | 2845 - 2975 |
| C-H bending | 1270 - 1480 |
| C-Br stretching | 500 - 750 |
Comparison with Alternatives in a Synthetic Application: Cyclopropanation
1,3-Dihaloalkanes are precursors for the formation of cyclopropanes, a valuable structural motif in medicinal chemistry. Here, we compare the potential use of this compound for the cyclopropanation of styrene (B11656) with established alternative reagents.
| Reagent/Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Not widely reported | Potentially a stable, readily available dihaloalkane precursor. | Requires a strong base; reaction mechanism may be less controlled than carbenoid methods. |
| Simmons-Smith Reagent (CH₂I₂ + Zn-Cu) | 70-90[5][6] | Stereospecific; good for unfunctionalized alkenes; hydroxyl groups can direct the reaction.[6] | Expensive (diiodomethane); can be sensitive to steric hindrance.[6] |
| Diazomethane (B1218177) with Catalyst (e.g., Pd(OAc)₂) | >95[7] | High yields; catalytic amounts of metal are needed. | Diazomethane is highly toxic and explosive, requiring specialized handling.[7] |
Experimental Protocols
NMR Spectroscopy of this compound
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
NMR spectrometer
Procedure:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal (0.00 ppm).
Caption: Workflow for NMR analysis.
GC-MS Analysis of this compound
Objective: To assess the purity of a this compound sample and identify any volatile impurities.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent
-
GC-MS instrument with a capillary column (e.g., DB-5ms)
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in dichloromethane.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
-
Run a suitable temperature program to separate the components of the mixture. A typical program might be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
The mass spectrometer should be set to scan a mass range of, for example, 40-300 m/z.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and any impurities.
-
Analyze the mass spectrum of each peak to identify the components based on their fragmentation patterns and comparison to spectral libraries. The purity can be estimated from the relative peak areas in the total ion chromatogram.
Caption: Workflow for GC-MS analysis.
IR Spectroscopy of Liquid this compound
Objective: To obtain the infrared spectrum of a liquid sample to identify functional groups.
Materials:
-
This compound (liquid)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
Procedure:
-
Ensure the salt plates are clean and dry.
-
Using a Pasteur pipette, place a single drop of the liquid this compound onto the surface of one salt plate.
-
Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.
-
Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (of the empty beam).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Analyze the resulting spectrum for characteristic absorption bands.
Caption: Workflow for liquid IR spectroscopy.
Conclusion
The characterization of this compound is reliably achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. Each technique provides unique and complementary information essential for unambiguous structure confirmation and purity assessment. While this compound is a potential precursor for cyclopropanation, established methods such as the Simmons-Smith reaction and catalyzed diazomethane reactions currently offer more predictable and higher-yielding alternatives for this transformation. The choice of analytical method and synthetic reagent will ultimately depend on the specific research goals, available instrumentation, and safety considerations.
References
- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validating the Purity of 1,3-Dibromo-2-methylpropane: A Comparative Guide to GC-MS and NMR Analysis
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 1,3-Dibromo-2-methylpropane purity.
This compound is a valuable building block in organic synthesis. Ensuring its purity is critical, as impurities can lead to undesirable side reactions, lower yields, and compromise the integrity of downstream products. Both GC-MS and NMR offer powerful, yet distinct, approaches to purity assessment.
Head-to-Head Comparison: GC-MS vs. NMR
Choosing the optimal analytical technique depends on the specific requirements of the analysis, such as the need for identifying unknown impurities, the desired level of quantitative accuracy, or sample throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by ionization and mass-to-charge ratio detection for identification. | Measures the magnetic properties of atomic nuclei (typically ¹H) within a molecule, providing detailed structural information and direct quantification against a standard. |
| Primary Use | Excellent for identifying and quantifying volatile impurities, even at trace levels.[1][2] | Provides unambiguous structure confirmation and highly accurate quantification (qNMR).[3][4] |
| Sensitivity | Very high; capable of detecting impurities at ppm or even ppb levels.[5] | Lower sensitivity compared to GC-MS; typically requires higher sample concentrations.[5][6] |
| Quantitative Accuracy | Good, but relative quantification based on peak area can be influenced by the detector's response to different compounds. | Excellent, especially with quantitative NMR (qNMR), which offers direct proportionality between signal integrals and molar concentration.[3][7] |
| Structural Information | Provides mass spectra which can be matched against libraries (e.g., NIST) to identify known compounds. Fragmentation patterns help in elucidating structures of unknown impurities. | Provides detailed information about the chemical environment of each proton, confirming the molecule's structure and identifying impurities based on their unique signals. |
| Sample Preparation | Requires dissolving the sample in a volatile solvent. Can be more time-consuming due to extraction or derivatization steps in some cases.[8] | Simple preparation by dissolving a precisely weighed sample in a deuterated solvent with an internal standard.[3][9] |
| Destructive? | Yes, the sample is consumed during analysis. | No, the sample can be fully recovered after analysis.[10] |
| Common Impurities | Ideal for detecting residual solvents, starting materials (e.g., 2-methyl-1,3-propanediol), or by-products from synthesis. | Can identify and quantify both proton-containing organic impurities and residual solvents.[10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible data. Below are standard operating procedures for both techniques.
Protocol 1: Purity Determination by GC-MS
This method is designed to separate and identify volatile impurities in a this compound sample.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or hexane.
-
Vortex the solution to ensure it is completely homogenous.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-350 amu.
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the purity by the area percent method: Purity (%) = (Peak Area of Analyte / Total Peak Area) x 100.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides a highly accurate determination of purity using an internal standard.[3]
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into an NMR tube. Record the weight to 0.01 mg precision.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube. Record the weight precisely.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: Standard single-pulse (e.g., Bruker 'zg30').
-
Temperature: 298 K.
-
Number of Scans: 16 to 64, depending on concentration.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Acquisition Time: ≥ 3 seconds.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the doublet for the CH₂Br protons).
-
Integrate the signal for the internal standard (e.g., the singlet for the two protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard (as a percentage)
-
Visualizing the Workflows
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps from sample preparation to final data analysis.
Decision Guide: Choosing the Right Method
The selection between GC-MS and NMR can be guided by the primary analytical goal.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 1,3-Dibromo-2-methylpropane in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides a comparative analysis of the efficacy of 1,3-Dibromo-2-methylpropane, a versatile building block in organic synthesis, across different solvent systems. The information is supported by experimental data from the literature and established principles of reaction kinetics.
This compound is a valuable reagent for the introduction of a 2-methylpropane-1,3-diyl moiety, frequently employed in the synthesis of cyclic compounds and as a linker. Its reactivity is predominantly characterized by nucleophilic substitution reactions at the two primary carbon atoms bearing bromine atoms. The efficacy of these reactions is profoundly influenced by the solvent system, which can affect reactant solubility, nucleophile reactivity, and reaction mechanism.
Comparative Efficacy in Different Solvent Classes
The efficacy of reactions involving this compound is largely dependent on the nature of the solvent. Based on general principles of nucleophilic substitution and available experimental evidence, the following comparison can be made:
| Solvent Class | Typical Examples | Expected Efficacy | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | High | These solvents are highly effective at solvating cations while leaving the nucleophile relatively "bare" and thus more reactive. They are ideal for SN2 reactions, which are typical for primary alkyl halides like this compound.[1][2] |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Low to Moderate | These solvents can solvate both the cation and the nucleophile through hydrogen bonding. Solvation of the nucleophile decreases its reactivity, slowing down the rate of SN2 reactions.[1][3] |
| Nonpolar Aprotic | Hexane, Toluene, Carbon Tetrachloride (CCl₄) | Low | Ionic or polar nucleophiles have poor solubility in nonpolar solvents, leading to very slow reaction rates. These solvents are generally unsuitable for nucleophilic substitution reactions with charged nucleophiles.[2] |
Experimental Data Summary
| Reaction Type | Nucleophile/Reagent | Solvent | Product | Reference |
| Cyclization | Tosylmethyl isocyanide / NaH | DMSO | 3-Methylcyclobutanone precursor | [4][5] |
| Cyclization | Methyl 2-(3-bromophenyl)acetate / NaH | DMF | Methyl 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylate | [6] |
| Cyclization | Methyl 2-(2,6-dichloropyridin-4-yl)acetate / NaH | DMF | Methyl 1-(2,6-dichloropyridin-4-yl)-3-methylcyclobutane-1-carboxylate | |
| Dehydrohalogenation | Potassium tert-butoxide (KOtBu) | DMSO | (E)-1,3-Dibromo-2-methylprop-1-ene | [7] |
| Alkylation | 2-(3-bromophenyl)acetonitrile / NaH | DMF | 1-(3-bromophenyl)-3-methylcyclobutane-1-carbonitrile | [8] |
Experimental Protocols
Synthesis of Methyl 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylate[6]
Materials:
-
Methyl 2-(3-bromophenyl)acetate
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 2-(3-bromophenyl)acetate (1.0 eq) and this compound (1.0 eq) in anhydrous DMF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Dehydrohalogenation of this compound[7]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMSO under an inert atmosphere.
-
Add a solution of potassium tert-butoxide in DMSO dropwise to the stirred solution.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry, and concentrate to yield the crude product.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General pathway for the synthesis of a cyclized product.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. rammohancollege.ac.in [rammohancollege.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof - Google Patents [patents.google.com]
- 7. (E)-1,3-Dibromo-2-methylprop-1-ene|High-Purity RUO [benchchem.com]
- 8. WO2024038378A1 - Substituted pyridinone compounds as cbl-b inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Applications of 1,3-Dibromo-2-methylpropane in Cyclobutane Ring Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-Dibromo-2-methylpropane as a reagent in the synthesis of substituted cyclobutane (B1203170) rings, a structural motif of increasing importance in medicinal chemistry. The performance of this reagent is evaluated against other common alternatives, with a focus on the well-established malonic ester synthesis of cyclobutane-1,1-dicarboxylates. This document summarizes quantitative data from key experiments, provides detailed experimental protocols, and visualizes reaction workflows to aid in the selection of an optimal synthetic strategy.
Executive Summary
This compound serves as a key building block for the introduction of a 3,3-dimethylcyclobutane moiety. Its primary application in this context is the dialkylation of active methylene (B1212753) compounds, such as diethyl malonate, to form a four-membered ring. The reactivity of 1,3-dihaloalkanes in such nucleophilic substitution reactions is directly related to the leaving group ability of the halide (I > Br > Cl). Consequently, this compound offers a balance of reactivity and stability, making it a more efficient reagent than its chlorinated counterpart, albeit potentially less reactive than an iodinated analog.
This guide will focus on the synthesis of diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate as a case study to compare this compound with unsubstituted 1,3-dihalopropanes. Furthermore, alternative synthetic strategies for accessing substituted cyclobutanes, such as [2+2] cycloadditions, will be presented as a broader comparison.
Comparison of 1,3-Dihaloalkanes in Cyclobutane Synthesis
The synthesis of cyclobutane-1,1-dicarboxylic acid derivatives via the reaction of diethyl malonate with a 1,3-dihaloalkane is a classic and reliable method for constructing the cyclobutane ring. The choice of the dihaloalkane significantly impacts reaction conditions and yields.
Table 1: Comparison of 1,3-Dihaloalkanes in the Synthesis of Diethyl Cyclobutane-1,1-dicarboxylates
| Reagent | Product | Base/Solvent | Reaction Time | Yield (%) | Reference |
| 1,3-Dibromopropane (B121459) | Diethyl cyclobutane-1,1-dicarboxylate (B1232482) | Sodium ethoxide / Ethanol (B145695) | ~3 hours | 60-65% | Organic Syntheses, Coll. Vol. 3, p. 213 (1955) |
| Trimethylene chlorobromide | Diethyl cyclobutane-1,1-dicarboxylate | Sodium ethoxide / Ethanol | ~2.25 hours | 53-55% | Organic Syntheses, Coll. Vol. 4, p. 291 (1963)[1] |
| 1,3-Dichloropropane | Diethyl cyclobutane-1,1-dicarboxylate | More forcing conditions required | Slower reaction rate | Lower yields expected | General chemical principles[2] |
Note: While a specific, high-yield synthesis of diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate using this compound is not prominently detailed in the surveyed literature, the principles of reactivity suggest that its performance would be comparable to or slightly less efficient than 1,3-dibromopropane due to potential steric hindrance from the methyl group. The reaction would still be expected to be more favorable than using 1,3-dichloro-2-methylpropane.
Experimental Protocols
Protocol 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate using 1,3-Dibromopropane
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Diethyl malonate (1 mole)
-
1,3-Dibromopropane (1.05 moles)
-
Sodium (2 gram atoms)
-
Absolute ethanol
-
Ether
-
Potassium hydroxide
-
Concentrated hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol under a reflux condenser.
-
In a separate flask equipped with a stirrer and reflux condenser, add diethyl malonate and 1,3-dibromopropane.
-
Heat the malonate-dibromopropane mixture and add the sodium ethoxide solution dropwise while maintaining reflux.
-
After the addition is complete, continue to reflux the mixture for approximately 2 hours.
-
Distill off the ethanol.
-
Add water to the residue to dissolve the sodium bromide, and separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
The crude diethyl cyclobutane-1,1-dicarboxylate can be purified by vacuum distillation.
Alternative Synthetic Strategies for Substituted Cyclobutanes
While the malonic ester synthesis is a robust method, other strategies can also be employed to synthesize substituted cyclobutanes, offering different advantages in terms of substrate scope and functional group tolerance.
[2+2] Cycloaddition Reactions
A powerful alternative for the synthesis of 1,3-substituted cyclobutanes is the [2+2] cycloaddition of allenoates and alkenes.[3][4][5] This method allows for the rapid construction of the cyclobutane ring with a high degree of functional group tolerance.
Table 2: Comparison of Malonic Ester Synthesis and [2+2] Cycloaddition for Cyclobutane Formation
| Feature | Malonic Ester Synthesis with 1,3-Dihaloalkanes | [2+2] Cycloaddition of Allenoates and Alkenes |
| Reagents | Diethyl malonate, 1,3-dihaloalkane, strong base | Allenoate, alkene, Lewis acid catalyst |
| Key Bond Formation | Two sequential C-C bond formations via SN2 | Concerted or stepwise [2+2] cycloaddition |
| Advantages | Readily available starting materials, well-established procedures. | High yields, broad substrate scope, rapid access to complex structures.[3][4][5] |
| Disadvantages | Can be limited by the availability of substituted dihaloalkanes, may require harsh basic conditions. | Requires synthesis of allenoate precursors, may be sensitive to Lewis basic functional groups.[3] |
Visualizing the Synthetic Workflows
To better illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided.
Diagram 1: Malonic Ester Synthesis of a Cyclobutane Ring
Caption: Workflow for cyclobutane synthesis via malonic ester alkylation.
Diagram 2: Comparative Reactivity of 1,3-Dihaloalkanes
Caption: Reactivity trend of 1,3-dihaloalkanes in cyclization reactions.
Conclusion
This compound is a valuable reagent for the synthesis of 3,3-dimethyl-substituted cyclobutane rings, primarily through the malonic ester synthesis. Its reactivity is superior to that of its chlorinated analogs, leading to better yields and milder reaction conditions. For the synthesis of cyclobutane derivatives, the choice between this compound and other reagents will depend on the desired substitution pattern, the availability of starting materials, and the tolerance of the substrate to the reaction conditions. For more complex or highly functionalized cyclobutanes, alternative methods like [2+2] cycloadditions may offer a more efficient synthetic route. This guide provides the foundational information for researchers to make an informed decision on the most suitable methodology for their specific synthetic targets.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 1,3-Dibromo-2-methylpropane
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is a critical decision that balances cost, efficiency, and the novelty of the resulting molecular architecture. This guide provides a comprehensive cost-benefit analysis of 1,3-Dibromo-2-methylpropane, a gem-dimethyl substituted dihaloalkane, in the synthesis of heterocyclic and carbocyclic compounds. We present a comparative look at its performance against common alternatives, supported by representative experimental data and detailed protocols.
Introduction to this compound in Synthesis
This compound is a valuable reagent for introducing a propane (B168953) bridge with a gem-dimethyl group into a molecule. This structural motif is of interest in medicinal chemistry as the gem-dimethyl substitution can impart specific conformational constraints and improve metabolic stability.[1] Its primary application lies in the formation of five- and six-membered rings through reactions with nucleophiles, such as amines and active methylene (B1212753) compounds, leading to the synthesis of gem-dimethyl substituted heterocycles and carbocycles.
Performance and Cost Comparison
A key consideration for any synthetic chemist is the economic viability of a chosen reagent. Here, we compare the cost of this compound with two common alternatives for introducing a three-carbon unit in cyclization reactions: 1,3-dibromopropane (B121459) and 2,2-dimethyl-1,3-propanediol, the latter of which would typically be activated (e.g., as a ditosylate) for similar reactivity.
| Reagent | Supplier Example | Price (per gram) | Key Application |
| This compound | Oakwood Chemical[2] | ~$4.30 | Introduction of a gem-dimethylpropane unit |
| 1,3-Dibromopropane | Sigma-Aldrich | ~$0.90 | Introduction of a propane unit |
| 2,2-Dimethyl-1,3-propanediol | Thermo Scientific[3] | ~$1.43 | Precursor to gem-dimethylpropane unit (requires activation) |
Note: Prices are approximate and subject to change based on supplier and quantity.
While this compound is more expensive than its unsubstituted counterpart, 1,3-dibromopropane, it offers the direct incorporation of the gem-dimethyl group, which can be advantageous in streamlining a synthetic route and avoiding additional methylation steps. Compared to the diol, which requires a two-step activation (e.g., tosylation) before it can be used as an electrophile, this compound offers a more direct approach, potentially saving time and resources in the overall synthetic campaign.
Experimental Section: A Representative Synthesis
To illustrate the utility of this compound, we present a representative protocol for the synthesis of a 4,4-dimethyl-substituted pyrazolidine (B1218672), a five-membered nitrogen-containing heterocycle. This reaction showcases the dialkylation of a dinucleophile.
Synthesis of 4,4-Dimethylpyrazolidine
Experimental Protocol:
Materials:
-
This compound
-
Potassium carbonate
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of hydrazine hydrate (1.0 eq) in ethanol, add potassium carbonate (2.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica (B1680970) gel.
Comparative Analysis with Alternatives
The synthesis of the unsubstituted pyrazolidine ring can be achieved using the more economical 1,3-dibromopropane under similar reaction conditions.[4] The choice between the two reagents would depend on the specific research goals. If the gem-dimethyl substitution is a desired structural feature for biological activity or to influence the physicochemical properties of the final compound, the higher cost of this compound is justified by the directness of the synthesis.
Alternatively, one could envision a multi-step synthesis starting from a pyrazolidine precursor followed by gem-dimethylation. However, such an approach would likely involve more synthetic steps, potentially leading to a lower overall yield and increased consumption of reagents and solvents, thereby offsetting the initial cost savings of the simpler starting material.
Visualization of Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the reaction pathway for the synthesis of 4,4-dimethylpyrazolidine and a general workflow for a cost-benefit analysis in reagent selection.
Caption: Synthetic pathway for 4,4-dimethylpyrazolidine.
Caption: Workflow for cost-benefit analysis of reagent selection.
Conclusion
This compound serves as a valuable, albeit more costly, building block for the direct incorporation of a gem-dimethylpropane unit in the synthesis of cyclic compounds. Its use is particularly justified when the target molecule's biological activity or physicochemical properties are expected to be enhanced by this specific structural motif. The higher initial cost of the reagent can be offset by a more convergent and efficient synthetic route, reducing the number of reaction steps, purification procedures, and overall waste generation compared to multi-step alternatives. For researchers and drug development professionals, a thorough evaluation of the synthetic strategy, as outlined in this guide, is crucial for making an informed and economically sound decision on reagent selection.
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. 2,2-Dimethyl-1,3-propanediol, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Assessing the Stereochemistry of Products from 1,3-Dibromo-2-methylpropane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereochemical outcomes of reactions involving 1,3-dibromo-2-methylpropane, a versatile building block in organic synthesis. The stereochemistry of the resulting products is crucial for their biological activity and pharmacological properties. This document explores the key reaction pathways of this compound, focusing on intramolecular cyclization with active methylene (B1212753) compounds, and compares the expected stereochemical products with alternative synthetic strategies. Experimental data, detailed protocols, and mechanistic visualizations are provided to aid in the design and execution of stereoselective syntheses.
Intramolecular Cyclization with Diethyl Malonate: A Case Study
The reaction of this compound with a soft nucleophile, such as the enolate of diethyl malonate, is a classic method for the synthesis of substituted cyclopropanes. The stereochemical outcome of this reaction is of significant interest as it can potentially lead to the formation of cis and trans isomers.
Reaction Pathway and Stereochemical Considerations
The reaction proceeds via a double nucleophilic substitution (SN2) mechanism. The first step involves the formation of the malonate enolate, which then attacks one of the primary carbons of this compound, displacing a bromide ion. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the enolate attacks the remaining primary carbon, displacing the second bromide ion and forming the cyclopropane (B1198618) ring.
Due to the free rotation around the single bonds in the intermediate, a mixture of diastereomers (cis and trans) of the final product, diethyl 2-methylcyclopropane-1,1-dicarboxylate, is expected. The ratio of these isomers can be influenced by reaction conditions such as the base used, solvent, and temperature.
Data Presentation: Comparison of Expected Products
| Starting Material | Reagents | Product(s) | Expected Stereochemical Outcome | Key Considerations |
| This compound | Diethyl malonate, NaOEt, EtOH | Diethyl 2-methylcyclopropane-1,1-dicarboxylate | Mixture of cis and trans isomers. The trans isomer is generally favored due to steric hindrance. | The ratio of cis to trans isomers can be influenced by reaction conditions. |
| Alternative Route: (E)-Ethyl 2-methylbut-2-enoate | Diazomethane (B1218177), Pd(OAc)₂ | Diethyl 2-methylcyclopropane-1,1-dicarboxylate | Predominantly the trans isomer. | Stereospecific reaction where the stereochemistry of the alkene is retained. |
| Alternative Route: (Z)-Ethyl 2-methylbut-2-enoate | Diazomethane, Pd(OAc)₂ | Diethyl 2-methylcyclopropane-1,1-dicarboxylate | Predominantly the cis isomer. | Stereospecific reaction where the stereochemistry of the alkene is retained. |
Experimental Protocols
Inferred Protocol for the Reaction of this compound with Diethyl Malonate:
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.2 eq)
-
Anhydrous ethanol (B145695) (solvent)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl malonate is added dropwise to the stirred solution at 0 °C.
-
The mixture is stirred for 30 minutes at 0 °C to ensure complete formation of the enolate.
-
A solution of this compound in anhydrous ethanol is then added dropwise to the reaction mixture.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to separate the cis and trans isomers of diethyl 2-methylcyclopropane-1,1-dicarboxylate.
Characterization: The stereochemistry of the products can be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the cyclopropyl (B3062369) protons are diagnostic for distinguishing between cis and trans isomers. In the ¹H NMR spectrum, the cis isomer is expected to show a larger vicinal coupling constant (³J) between the protons on the cyclopropane ring compared to the trans isomer.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and logical relationships described in this guide.
Reaction pathway for the formation of substituted cyclopropanes.
Factors influencing the stereochemical outcome.
Comparison with Alternative Synthetic Routes
While the intramolecular cyclization of this compound provides a direct route to 2-methyl-substituted cyclopropanes, other methods can offer higher stereoselectivity.
Catalytic Cyclopropanation of Alkenes
The reaction of an alkene with a carbene or carbenoid precursor, often catalyzed by a transition metal, is a powerful method for cyclopropane synthesis. The stereochemistry of the product is often dictated by the stereochemistry of the starting alkene, making this a highly stereospecific or stereoselective method.
For instance, the reaction of (E)- or (Z)-ethyl 2-methylbut-2-enoate with diazomethane in the presence of a palladium catalyst can lead to the preferential formation of the trans or cis isomer of diethyl 2-methylcyclopropane-1,1-dicarboxylate, respectively. This provides a more controlled approach to accessing specific stereoisomers compared to the intramolecular cyclization of this compound.
Experimental Protocol for Catalytic Cyclopropanation (General):
Materials:
-
Alkene (e.g., (E)-ethyl 2-methylbut-2-enoate) (1.0 eq)
-
Diazomethane solution (handle with extreme caution)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (catalytic amount)
-
Anhydrous diethyl ether (solvent)
Procedure:
-
The alkene and palladium(II) acetate are dissolved in anhydrous diethyl ether in a flask equipped with a dropping funnel and a gas outlet.
-
A solution of diazomethane in diethyl ether is added dropwise to the stirred reaction mixture at a low temperature (e.g., 0 °C).
-
The reaction is monitored by the disappearance of the yellow color of diazomethane and by TLC or GC.
-
After the reaction is complete, any excess diazomethane is carefully quenched (e.g., by the dropwise addition of acetic acid).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired cyclopropane derivative.
Conclusion
The assessment of stereochemistry in products derived from this compound is critical for their application in drug discovery and development. While direct intramolecular cyclization with active methylene compounds offers a straightforward route to 2-methyl-substituted cyclopropanes, it typically yields a mixture of stereoisomers. For applications requiring high stereopurity, alternative methods such as the catalytic cyclopropanation of alkenes provide superior control over the stereochemical outcome. The choice of synthetic strategy should be guided by the desired stereoisomer and the tolerance for isomeric mixtures in the final application. Careful analysis of the product mixture using techniques like NMR spectroscopy is essential to confirm the stereochemical identity of the synthesized compounds.
A Comparative Analysis of Chloro-, Bromo-, and Iodoalkane Reactivity in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Leaving Group Performance in SN1 and SN2 Reactions
In the realm of synthetic organic chemistry, particularly in the intricate process of drug development, the judicious selection of reagents and substrates is paramount to achieving desired reaction outcomes with high efficiency. Among the fundamental transformations, nucleophilic substitution reactions of haloalkanes are a cornerstone for creating complex molecular architectures. The nature of the halogen atom—chlorine, bromine, or iodine—profoundly influences the reaction rate and, in some cases, the preferred mechanistic pathway (SN1 or SN2). This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodoalkanes, supported by experimental data and detailed methodologies, to aid in the strategic design of synthetic routes.
The reactivity of haloalkanes in nucleophilic substitution reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. As one descends the halogen group, the C-X bond becomes progressively weaker, leading to a more facile departure of the halide ion.[1][2][3][4] This trend directly translates to the leaving group ability of the halides, with iodide being the best leaving group and chloride being the poorest among the three.[1][5][6] Consequently, the general order of reactivity for haloalkanes in both SN1 and SN2 reactions is:
This established order is a critical consideration for chemists aiming to optimize reaction kinetics and yields.
Quantitative Comparison of Reactivity
The following tables summarize quantitative data on the comparative reactivity of chloro-, bromo-, and iodoalkanes in both SN2 and SN1 reactions.
Table 1: Relative Rates of SN2 Reactions
The data below illustrates the relative rates of reaction of primary haloalkanes with a common nucleophile under identical conditions, highlighting the impact of the halogen leaving group on the bimolecular substitution pathway.
| Substrate | Leaving Group | Relative Rate |
| CH₃CH₂-I | I⁻ | ~300,000 |
| CH₃CH₂-Br | Br⁻ | ~10,000 |
| CH₃CH₂-Cl | Cl⁻ | ~200 |
Data compiled from various sources demonstrating the general trend.
Table 2: Relative Rates of SN1 Solvolysis
For unimolecular substitution reactions, the rate-determining step is the formation of a carbocation through the departure of the leaving group. The following data for the solvolysis of tertiary haloalkanes underscores the same reactivity trend.
| Substrate | Leaving Group | Relative Rate |
| (CH₃)₃C-I | I⁻ | ~3.5 |
| (CH₃)₃C-Br | Br⁻ | ~1.2 |
| (CH₃)₃C-Cl | Cl⁻ | 1.0 |
Data represents typical relative rates for solvolysis reactions.
Table 3: Carbon-Halogen Bond Dissociation Energies
The underlying reason for the observed reactivity trend is the strength of the carbon-halogen bond. Weaker bonds require less energy to break, facilitating a faster reaction.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~228 |
| C-Br | ~285 |
| C-Cl | ~324 |
Approximate values from various sources.[3]
Experimental Protocols
To empirically determine the comparative reactivity of haloalkanes, kinetic studies are employed. Below are detailed methodologies for monitoring the progress of SN2 and SN1 reactions.
Experiment 1: Determination of Relative SN2 Reaction Rates (Finkelstein Reaction)
This experiment monitors the reaction of primary haloalkanes with sodium iodide in acetone (B3395972). The precipitation of the less soluble sodium chloride or sodium bromide provides a visual indication of the reaction progress.
Objective: To compare the rates of reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
1-iodobutane (B1219991) (as a reference)
-
15% Sodium Iodide (NaI) in acetone solution
-
Acetone
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for gentle warming)
Procedure:
-
Label three clean, dry test tubes for 1-chlorobutane, 1-bromobutane, and 1-iodobutane.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To the respective test tubes, add 5 drops of 1-chlorobutane, 1-bromobutane, and 1-iodobutane.
-
Start the stopwatch immediately after adding the haloalkane.
-
Shake the test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).
-
Record the time at which a precipitate first becomes visible in each test tube.
-
If no reaction is observed at room temperature after a significant amount of time, the test tubes can be gently warmed in a water bath to accelerate the reaction.
Expected Outcome: A precipitate will form most rapidly in the test tube containing 1-bromobutane, followed by 1-chlorobutane, indicating the faster reaction rate of the bromoalkane. The 1-iodobutane will not show a precipitate as the leaving group and nucleophile are the same halide.
Experiment 2: Determination of Relative SN1 Reaction Rates (Solvolysis)
This experiment measures the rate of solvolysis of tertiary haloalkanes in a polar protic solvent (e.g., aqueous ethanol). The reaction produces a hydrogen halide, and its formation can be monitored by a change in pH using an indicator.
Objective: To compare the rates of solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide.
Materials:
-
tert-butyl chloride
-
tert-butyl bromide
-
tert-butyl iodide
-
Ethanol/water solvent mixture (e.g., 80:20 ethanol:water)
-
Silver nitrate (B79036) (AgNO₃) solution in ethanol
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes for each of the tert-butyl halides.
-
Add 2 mL of the ethanolic silver nitrate solution to each test tube.
-
Add 5 drops of the respective tert-butyl halide to each test tube.
-
Start the stopwatch immediately after the addition.
-
Shake the test tubes to mix the contents.
-
Observe for the formation of a precipitate (silver halide). Silver chloride is white, silver bromide is cream-colored, and silver iodide is yellow.[3][8]
-
Record the time it takes for the precipitate to appear in each test tube.
Expected Outcome: A yellow precipitate of silver iodide will form the fastest, followed by the cream-colored precipitate of silver bromide, and finally the white precipitate of silver chloride, demonstrating the reactivity order of I > Br > Cl for SN1 reactions.[8]
Logical Relationship of Reactivity Factors
The interplay between bond energy, leaving group ability, and the rate of nucleophilic substitution can be visualized as a logical progression. A weaker carbon-halogen bond leads to a better leaving group, which in turn results in a faster reaction rate for both SN1 and SN2 mechanisms.
Caption: Relationship between bond strength, leaving group ability, and reaction rate.
Conclusion
The experimental evidence consistently demonstrates that the reactivity of haloalkanes in nucleophilic substitution reactions follows the order: iodoalkanes > bromoalkanes > chloroalkanes . This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energy down the group, which enhances the leaving group ability of the heavier halides. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of this reactivity hierarchy is essential for the rational design of synthetic pathways, enabling the optimization of reaction conditions to achieve higher yields and faster reaction times. The choice of the halogen in a haloalkane substrate is therefore a critical strategic decision in the synthesis of target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
Safety Operating Guide
Proper Disposal of 1,3-Dibromo-2-methylpropane: A Step-by-Step Guide
For Immediate Reference: Treat 1,3-Dibromo-2-methylpropane as a hazardous waste. Professional disposal is required. Do not discharge into drains or the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 28148-04-1), a halogenated hydrocarbon. The following procedures are based on established protocols for handling and disposing of hazardous chemical waste and information from safety data sheets of closely related compounds.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure all safety measures are in place. This compound is presumed to be hazardous, and caution is paramount.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times.[1][2][3] This includes:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and explosion-proof equipment.[1]
II. Quantitative Data Summary
| Property | Value |
| CAS Number | 28148-04-1 |
| Molecular Formula | C₄H₈Br₂ |
| Molecular Weight | 215.91 g/mol |
| Appearance | Colorless to pale yellow liquid |
| GHS Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation |
Note: GHS Hazard Statements are based on data for closely related compounds and should be treated as indicative for this compound.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary methods involve professional hazardous waste services.
Step 1: Waste Segregation and Collection
-
Separate Waste Streams: It is crucial to collect halogenated hydrocarbon waste, like this compound, separately from non-halogenated waste. This practice can significantly reduce disposal costs.
-
Use Appropriate Containers: Collect the waste in a designated, properly labeled, and sealed container. The container must be chemically resistant and in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols (e.g., irritant).
Step 2: On-Site Storage
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2][4]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent spills.
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Step 3: Professional Disposal
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[4]
-
Manifesting: Ensure all required hazardous waste manifests are completed accurately for transportation and tracking.
-
Approved Disposal Methods: The approved disposal methods for halogenated hydrocarbons include:
Never pour this compound down the drain or dispose of it with regular laboratory trash. [1]
IV. Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Contain the Spill: Use an inert, absorbent material such as sand, clay, or diatomaceous earth to contain the spill.[5]
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Dibromo-2-methylpropane (CAS No. 28148-04-1), a chemical intermediate vital in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is classified as harmful if swallowed or in contact with skin.[2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield should be worn in addition to goggles when there is a splash hazard.[1][3] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves. While specific breakthrough time data for this compound is not readily available, gloves made of Butyl rubber or Viton® are generally recommended for halogenated hydrocarbons. Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.[4][5] Always inspect gloves for degradation or punctures before use. | Prevents skin contact, as the substance can cause skin irritation and may be absorbed through the skin.[2][6] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a chemically resistant laboratory coat or coveralls.[1][3] | Protects against skin contact from splashes and spills. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. However, if ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with an organic vapor cartridge (e.g., type ABEK) is recommended.[1][7] | Protects against inhalation of vapors, which can cause respiratory irritation.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this chemical is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Donning and Doffing of PPE
Donning Sequence:
-
Outer Garments: Put on the lab coat or coveralls.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Outer Garments: Remove the lab coat or coveralls, rolling it away from the body.
-
Face and Eye Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[6]
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with plenty of soap and water.[8]
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the person to fresh air and keep them comfortable for breathing.[8]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (including gloves, absorbent materials, and empty containers) in a designated, properly labeled, and sealed waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
